Astemizole's primary therapeutic effect in alleviating allergy symptoms comes from its competitive blockade of histamine at peripheral H1-receptors. This action suppresses the formation of edema, flare, and pruritus in tissues like the GI tract, uterus, large blood vessels, and bronchial muscle [1] [2]. A key advantage was its minimal crossing of the blood-brain barrier at normal doses, leading to an absence of significant sedative effects common with first-generation antihistamines [3] [1].
However, this compound's interactions extend beyond the H1-receptor, which explains both its adverse effects and its potential for drug repurposing. The most critical off-target interaction is with the hERG (human Ether-à-go-go-Related Gene) potassium channel in the heart, which is responsible for its cardiotoxic risk and subsequent market withdrawal [2] [4]. Research has also revealed activity on other targets, including H3-receptors, store-operated calcium (SOC) channels, and various potassium channels like Eag1, which are implicated in cancer cell proliferation [2] [5] [6].
The following diagram illustrates the core multi-target mechanism of action of this compound and its downstream effects.
Core and off-target interactions of this compound leading to therapeutic and adverse effects.
Researchers have employed various detailed methodologies to elucidate this compound's complex mechanisms.
This protocol is used to study this compound's effect on the fibrillation of amyloidogenic proteins like Aβ, relevant to Alzheimer's disease research [7].
This method explains this compound's additional antiallergic effect beyond H1-blockade [5] [6].
This protocol suite was used to demonstrate this compound's potential as an immunosuppressant [8].
| Parameter | Profile |
|---|---|
| Absorption | Rapidly absorbed from the gastrointestinal tract (absorption decreased by food) [1] [2]. |
| Metabolism | Almost completely metabolized in the liver, primarily by CYP3A4, producing active metabolites like desmethylthis compound [1] [2]. |
| Half-life | Approximately 24 hours [1] [2]. |
| Protein Binding | High (~96%) [1] [2]. |
| Market Status | Withdrawn globally due to risk of fatal cardiac arrhythmias (QTc prolongation from hERG blockade), especially with high doses or CYP3A4 inhibitors [1] [2]. |
Despite its withdrawal, this compound remains an important research tool and repurposing candidate.
Astemizole was initially developed as a second-generation, long-acting, selective histamine H1-receptor antagonist [1] [2]. Its primary clinical uses before withdrawal are summarized in the table below.
| Parameter | Details |
|---|---|
| Primary Historical Indications | Seasonal & perennial allergic rhinitis, allergic conjunctivitis, chronic idiopathic urticaria (hives) [2] [3]. |
| Mechanism of Action | Antagonism of the peripheral H1 receptor, relieving allergic symptoms without the sedative effects of first-generation antihistamines [1] [2]. |
| Reason for Withdrawal | Cardiotoxicity: Inhibition of the hERG potassium channel, leading to QT interval prolongation and risk of Torsades de Pointes, a fatal ventricular arrhythmia [4] [1] [5]. |
| Key Contraindicated Drugs | Macrolide antibiotics (e.g., erythromycin), imidazole antifungals (e.g., ketoconazole), and other drugs metabolized by or inhibiting CYP3A4 [4] [3]. |
Withdrawal from the market did not stop scientific interest in this compound. Its interaction with various molecular targets has opened up several promising research pathways, primarily in preclinical studies.
| Research Area | Proposed Mechanism | Key Research Findings |
|---|
| Oncology & Cancer | 1. hERG channel inhibition: Suppresses cancer cell proliferation [2]. 2. PRC2 complex disruption: Binds to EED protein, destabilizing the PRC2 complex and inhibiting the epigenetic function of EZH2 (histone methyltransferase), reducing H3K27me3 [5] [6]. | - Enhanced anti-cancer effect of oxaliplatin in a murine lung cancer model, dependent on T-cells and IFN-γ [7].
Recent studies provide detailed methodologies for investigating this compound's mechanisms, particularly in immunology and cancer.
This protocol was used to identify this compound as an immunostimulatory agent [7].
The workflow is as follows:
In oncology, a key mechanism is the disruption of the PRC2 complex, a major regulator of gene expression [5] [6]. The following diagram illustrates this mechanism and its functional consequences.
The safety profile of this compound is dominated by its cardiotoxicity, which is critical for any repurposing effort.
| Property | Details |
|---|---|
| Cardiotoxicity | Primary Risk: Torsades de Pointes arrhythmia due to hERG channel blockade. The active metabolite desmethylthis compound has a long elimination half-life (9-13 days), contributing to prolonged risk [1] [6]. |
| Pharmacokinetics | Metabolism: Extensive first-pass metabolism primarily by CYP3A4 [6]. Bioavailability: Reduced by food. Distribution: High protein binding (~97%), large volume of distribution, secreted in milk [6]. | | Key Contraindications | Pre-existing cardiac conditions (long QT syndrome), hepatic disease, electrolyte imbalances (hypokalemia), and concomitant use of CYP3A4 inhibitors [3]. |
The future of this compound in therapy is uncertain. Its serious cardiac risks are a significant barrier to clinical adoption. However, research continues to explore several paths:
Astemizole represents a significant milestone in the evolution of antihistamine therapeutics, originally developed as a second-generation selective histamine H1-receptor antagonist. Discovered in 1977 by Janssen Pharmaceutica and receiving FDA approval in 1988, this compound was initially marketed as a breakthrough non-sedating antihistamine for the treatment of allergic conditions such as seasonal allergic rhinitis, chronic urticaria, and allergic conjunctivitis [1] [2]. Its distinctive chemical structure as a synthetic piperidinyl-benzimidazole derivative contributes to its unique pharmacodynamic profile, characterized by extremely high lipophilicity (clogP = 5.7) that influences both its distribution and prolonged duration of action [1] [3]. Unlike first-generation antihistamines, this compound demonstrated a remarkable separation between H1 receptor affinity and central nervous system penetration, resulting in effective peripheral antihistaminic activity without significant sedative or anticholinergic effects at therapeutic doses [4] [2].
The historical trajectory of this compound took a significant turn when cardiotoxicity concerns emerged, primarily related to its inhibition of the human ether-à-go-go-related gene (hERG) potassium channels, leading to QT interval prolongation and potentially fatal ventricular arrhythmias such as Torsades de Pointes [1]. This safety profile ultimately resulted in its withdrawal from most major markets by 1998. However, this withdrawal did not diminish scientific interest in the compound; rather, it sparked extensive investigation into repurposing opportunities across diverse therapeutic areas including neurodegenerative diseases, oncology, infectious diseases, and immunology [5] [1] [3]. The compound's complex pharmacodynamics, involving interactions with multiple molecular targets beyond H1 receptors, has established this compound as a valuable tool compound for researching various biological processes and as a promising candidate for drug repurposing initiatives [3].
Table: Historical Development and Key Characteristics of this compound
| Aspect | Description | Reference |
|---|---|---|
| Discovery & Approval | Discovered 1977 (Janssen), FDA approved 1988 | [1] |
| Original Indications | Seasonal/allergic rhinitis, chronic urticaria, allergic conjunctivitis | [4] [1] |
| Market Status | Withdrawn from most markets (1998) due to cardiotoxicity concerns | [1] |
| Chemical Properties | Synthetic piperidinyl-benzimidazole derivative, highly hydrophobic (clogP 5.7) | [1] [3] |
| Key Advantage | Non-sedating, long duration permitting once-daily administration | [4] [2] |
The fundamental pharmacodynamic activity of this compound centers on its potent and selective antagonism of peripheral H1-histamine receptors. In vitro studies demonstrate an IC50 value of approximately 4 nM for H1-receptor binding, reflecting its high affinity for this receptor subtype [1]. A distinctive characteristic of this compound's receptor interaction is its extremely slow dissociation kinetics from H1-receptors, which directly contributes to its exceptionally long duration of action and permits once-daily dosing in therapeutic applications [4] [2]. This prolonged receptor occupancy has been experimentally demonstrated in guinea pig models, where this compound occupied H1-receptors in lung tissue at very low doses while several-fold greater doses were required to achieve equivalent occupancy of cerebellum receptors, explaining its non-sedating properties [2]. The duration of receptor occupancy extended to several days in experimental models, consistent with the observed clinical persistence of antihistaminic effects [2].
Beyond its primary action on H1 receptors, this compound demonstrates a favorable receptor selectivity profile when examined at therapeutic concentrations. The compound exhibits minimal affinity for dopaminergic and muscarinic receptors, accounting for its lack of anticholinergic side effects commonly associated with first-generation antihistamines [2]. However, this compound does show some affinity for serotonergic and α1-adrenergic receptors in vitro, though its in vivo activity at these receptors appears limited based on animal model data [2]. In human volunteer studies, this compound administration (40mg single dose) produced significant inhibition of the wheal and flare response to intradermal histamine challenge, confirming its potent peripheral H1-blocking activity in clinical settings [2]. Importantly, during long-term administration (up to 3 months) in volunteers and patients with chronic urticaria, this compound demonstrated an increased maximum inhibitory effect on histamine response over time and no evidence of tachyphylaxis, supporting its utility for chronic allergic conditions [2].
The most clinically significant adverse pharmacodynamic property of this compound is its potent inhibition of the hERG potassium channel, which underlies the cardiotoxicity that ultimately led to its market withdrawal. This compound and its primary active metabolite, desmethylthis compound, function as direct blockers of the delayed rectifier potassium channel (IKr) in cardiac myocytes, with inhibition occurring in the mid to high nanomolar range [1]. This IKr channel is critically involved in the repolarization phase of cardiac action potentials, and its inhibition decreases cellular potassium efflux, resulting in prolonged action potential duration manifested clinically as QT interval prolongation on electrocardiograms [1]. This electrophysiological disturbance creates a proarrhythmic substrate that can precipitate potentially fatal ventricular arrhythmias, most notably Torsades de Pointes, particularly at elevated plasma concentrations [1].
The cardiotoxic risk associated with this compound is concentration-dependent and influenced by several factors. While therapeutic doses (10mg daily) present lower risk, doses two to three times higher than recommended significantly increase the likelihood of cardiotoxic effects [1]. Additionally, the active metabolite desmethylthis compound has an extended elimination half-life of approximately 12 days, contributing to potential drug accumulation with repeated dosing [1]. Coadministration of this compound with medications that inhibit cytochrome P450 3A4 (CYP3A4), including azole antifungals, macrolide antibiotics, selective serotonin reuptake inhibitors, and antiretroviral drugs, substantially elevates plasma levels and consequently increases arrhythmia risk [1]. Patients with hepatic or renal dysfunction are also at heightened risk due to impaired metabolism and elimination of both the parent compound and its active metabolites [1].
Table: Quantitative Pharmacodynamic Targets of this compound
| Molecular Target | Affinity/Activity | Biological Consequence | Therapeutic/Adverse Effect |
|---|---|---|---|
| H1-Histamine Receptor | IC50 = 4 nM; slow dissociation kinetics [1] | Inhibition of histamine-mediated allergic responses | Therapeutic: Relief of allergic symptoms [1] |
| hERG Potassium Channel | Inhibition in mid-high nanomolar range [1] | Prolonged cardiac repolarization, QT interval prolongation | Adverse: Ventricular arrhythmias, Torsades de Pointes [1] |
| Serotonergic Receptors | Some in vitro affinity [2] | Limited clinical significance | Minimal clinical effects at therapeutic doses [2] |
| α1-Adrenergic Receptors | Some in vitro affinity [2] | Limited clinical significance | Minimal clinical effects at therapeutic doses [2] |
| Dopaminergic/Muscarinic Receptors | Minimal to no affinity [2] | Lack of anticholinergic effects | Advantage: Reduced side effects vs. 1st-gen antihistamines [2] |
This compound has demonstrated intriguing disease-modifying potential across several preclinical models of neurodegenerative disorders, though with varying mechanisms of action. In Alzheimer's disease research, this compound has shown binding affinity for aggregated tau protein, the primary component of neurofibrillary tangles, positioning it as a potential radioligand for PET imaging of tau pathology in living patients [1] [3]. This tau-binding property suggests potential dual utility for both diagnostic imaging and therapeutic intervention in tauopathies. In Parkinson's disease models, this compound has exhibited beneficial effects in transgenic Drosophila models expressing human α-synuclein, improving survival rates, ameliorating motor symptoms, and enhancing motor performance [5]. However, contrary to initial hypotheses, these benefits do not appear to stem from direct inhibition of α-synuclein aggregation, as in vitro studies demonstrated no significant effect on α-synuclein fibrillation even at high molar ratios [5]. This suggests the neuroprotective mechanisms in Parkinson's models may involve alternative pathways beyond direct amyloid disruption.
The anti-prion activity of this compound represents another significant neurodegenerative application, with demonstrated efficacy in experimental models. This compound has been shown to inhibit the replication of the human prion protein (PrPSc) and prolong survival in intracerebrally prion-infected mouse models [5]. This effect appears to be part of a broader pattern of this compound's interaction with amyloidogenic proteins, as it also demonstrates inhibitory activity on the fibrillation processes of Alzheimer's disease-related amyloid-β (Aβ) peptide [5]. The differential effects on various amyloid proteins highlight the complex and protein-specific nature of this compound's interactions with pathological aggregation processes in neurodegenerative diseases. The compound's ability to penetrate the blood-brain barrier, while problematic from a sedation standpoint with first-generation antihistamines, may actually be beneficial for these central nervous system applications when carefully monitored for cardiac safety.
The antineoplastic potential of this compound has emerged as a promising repurposing avenue, with multiple mechanisms of action identified across various cancer models. A primary mechanism involves the inhibition of potassium channels, particularly those involved in cancer cell proliferation and migration [3]. In breast cancer models, this compound has been shown to target potassium voltage-gated channel subfamily H member 1, disrupting signaling pathways essential for tumor growth and metastasis [6]. Additionally, this compound has demonstrated synergistic effects when combined with calcitriol, enhancing the growth-inhibitory effects of the vitamin D analog by 3- to 11-fold in experimental models [3]. This combination approach appears to leverage different mechanisms of action, including this compound's antagonism of H1-histamine receptors, reduction of P450-aromatase expression, and inhibition of inflammatory mediators [6].
Beyond direct antitumor effects, this compound exhibits chemosensitizing properties that enhance the efficacy of conventional chemotherapeutic agents. Research in K562 human leukemia cells demonstrated that this compound can reverse acquired resistance to doxorubicin, potentially through inhibition of drug efflux mechanisms [7]. Similarly, in adrenocortical carcinoma cells, this compound sensitizes cells to doxorubicin by inhibiting patched drug efflux activity [7]. More recently, this compound was found to inhibit mTOR signaling and angiogenesis by blocking cholesterol trafficking, representing another potentially important antineoplastic mechanism [7]. In prostate cancer models, this compound has been investigated for use in combination with radiotherapy to destroy cancer cells through an autophagic-facilitated mechanism [1]. These diverse anticancer activities position this compound as a promising multitargeted agent in oncology, though its clinical translation remains challenged by the inherent cardiotoxicity risks that would require careful management in cancer patient populations.
The immunosuppressive potential of this compound has been systematically investigated in recent years, revealing potent effects on multiple immune cell populations and inflammatory pathways. In studies using LPS-activated RAW macrophages, zebrafish larvae, and mouse splenocytes, this compound demonstrated significant inhibition of T cell proliferation and suppression of Th1-related cytokine secretion [8]. These immunomodulatory effects were closely associated with down-regulation of p38 and JNK MAPK signaling pathways in macrophage cells, leading to decreased production of acute inflammatory mediators including TNF-α, IL-1β, and PGE2 [8]. This compound was also shown to suppress phagocytic activity and inhibit nitric oxide (NO) production in LPS-stimulated zebrafish larvae, further supporting its broad anti-inflammatory properties [8]. These findings suggest potential applications for this compound in various autoimmune and inflammatory conditions where modulation of T cell function and macrophage activity would be therapeutically beneficial.
In the realm of infectious diseases, this compound has emerged as a promising antimalarial agent with activity against both chloroquine-sensitive and chloroquine-resistant parasites in vitro and in vivo [1] [3]. This discovery has led to its use in approximately 30 countries where malaria is endemic, including Vietnam, Thailand, and Cambodia [1]. Research efforts have focused on developing This compound analogs that retain potent antimalarial activity while reducing hERG-related cardiotoxicity [7]. More recently, investigations during the COVID-19 pandemic identified this compound as having potential antiviral effects against SARS-CoV-2 in vitro, though clinical significance remains to be established [7]. The broad spectrum of repurposing applications for this compound across these diverse therapeutic areas underscores the compound's complex polypharmacology and continued relevance as a tool for investigating disease mechanisms and potential treatment approaches.
Table: Emerging Research Applications and Mechanisms of this compound
| Therapeutic Area | Proposed Mechanisms | Experimental Evidence |
|---|---|---|
| Neurodegenerative Diseases | Tau protein binding [3], PrPSc replication inhibition [5], Aβ aggregation inhibition [5] | PET imaging potential in Alzheimer's [3], improved survival in prion models [5] |
| Oncology | Potassium channel inhibition [3], cholesterol trafficking blockade [7], chemosensitization [7] | Breast cancer growth inhibition [6], reversed doxorubicin resistance [7] |
| Immunology | MAPK pathway modulation [8], T cell proliferation inhibition [8], cytokine suppression [8] | Reduced TNF-α, IL-1β, PGE2 in macrophages [8] |
| Infectious Diseases | Direct antiparasitic activity [1], potential antiviral effects [7] | Activity against chloroquine-resistant malaria [1], in vitro SARS-CoV-2 inhibition [7] |
The Thioflavin T aggregation assay serves as a fundamental method for investigating this compound's effects on amyloid protein fibrillation kinetics, particularly relevant to its potential applications in neurodegenerative diseases. The protocol begins with preparation of recombinant human protein monomers (α-synuclein or Aβ42) at appropriate concentrations in suitable buffers [5]. For α-synuclein studies, recombinant monomer is typically prepared in distilled water and stored at -80°C until use, while Aβ42 protein is dissolved in specific assay buffer (e.g., SensoLyte assay buffer), hydrated for 5 minutes, and centrifuged at 10,000 rpm for 5 minutes at 4°C to remove precipitated material [5]. The experimental setup involves adding the target protein (Aβ42 at final concentration 40 µM or α-syn at 10 µM) to a black 96-well flat-bottom plate containing varying molar ratios of this compound (typically 10 µM, 50 µM, and 100 µM) [5]. Then, Thioflavin T is added to the plate at a final concentration of 200 µM in a dark room to minimize photobleaching [5].
Fluorescence measurements are performed using a microplate reader (e.g., SpectraMax iD3) with excitation/emission settings of 440 nm/484 nm, maintained at 37°C to simulate physiological conditions [5]. The kinetic readings are obtained every 5 minutes for Aβ42 studies and every 15 minutes for α-syn studies, with pulsed shaking between readings to ensure proper mixing [5]. Data analysis involves fitting the fluorescence measurements to a sigmoidal equation to derive key kinetic parameters: Y = Fmin + Fmax/(1 + e^(-(t-t50)/τ)), where Y represents detected fluorescence intensity, t and t50 are the time of aggregation and time at 50% maximal fluorescence respectively, and the apparent rate constant kapp is given by 1/τ [5]. Fmin represents baseline fluorescence intensity, while Fmax denotes maximum fluorescence at the final saturation phase [5]. This methodology allows quantitative assessment of this compound's effects on the fibrillation kinetics of various amyloidogenic proteins, enabling structure-activity relationship studies for derivative compounds.
The endothelial cell protection assay evaluates this compound's potential cardioprotective effects against oxidative stress, relevant to its proposed applications in cardiovascular diseases. The protocol utilizes Human Umbilical Vein Endothelial Cells (HUVECs) maintained in specialized endothelial cell medium supplemented with 5% fetal bovine serum and 1% endothelial cell growth supplement in Poly-L-Lysine-pretreated flasks at 37°C in a 5% CO2 incubator [6]. For the experimental treatment, HUVECs are pretreated with varying concentrations of this compound (0.25, 0.50, or 1.00 µM) for 12 hours, followed by exposure to hydrogen peroxide (H2O2) at 200 µM for an additional 12 hours to induce oxidative stress [6]. This setup allows assessment of this compound's protective effects against oxidative damage.
Multiple endpoints are measured to comprehensively evaluate cellular responses. Cell viability is assessed using the MTT assay, where the absorbance at 490 nm in each well is determined using a microplate autoreader, with viability expressed as a percentage of the control group [6]. Oxidative stress markers are quantified through specific assays: malondialdehyde (MDA) level measured using an MDA assay kit based on the thiobarbituric acid method; superoxide dismutase (SOD) activity measured with a WST-1-based assay kit; glutathione peroxidase (GSH-Px) activity measured with a colorimetric assay kit; and intracellular reactive oxygen species (ROS) level determined using an ROS assay kit with fluorescence intensity measured by flow cytometry at 488 nm excitation [6]. Additionally, apoptotic percentage is quantified by flow cytometric methods, and protein expression of key signaling molecules (p53, p21Cip1/Waf1, p16INK4a) is measured by western blot analysis to elucidate potential mechanisms [6]. This multifaceted approach provides comprehensive insights into this compound's cytoprotective mechanisms against oxidative endothelial damage.
The assessment of this compound's immunosuppressive potential employs a comprehensive approach spanning in silico prediction to in vivo modeling. Initial analysis includes pharmacokinetic and drug-likeness assessment using computational tools to determine key parameters including hydrogen bond acceptors/donors, rotatable bonds, total polar surface area (TPSA), lipophilicity (iLOGP and XLOGP3), and water solubility (log S) [8]. For in vitro evaluation, RAW 264.7 macrophage cells are cultured and stimulated with LPS (Escherichia coli 055:B5) in the presence or absence of this compound [8]. Key measurements include nitric oxide production assessed using Griess reagent, phagocytic activity measured by neutral red uptake assay, and cell viability determined by MTT assay [8].
For mechanistic studies, western blot analysis is performed to evaluate the expression of proteins involved in MAPK signaling pathways (p-P38, p-ERK, JNK), inflammatory enzymes (iNOS, COX-2), and transcription factors (c-Fos, c-Jun) [8]. Additional in vitro assessments include T cell proliferation measured in mouse splenocytes using concanavalin A (ConA) stimulation with bromodeoxyuridine (BrdU) incorporation, and cytokine secretion (TNF-α, IL-1β, IL-6, PGE2) quantified by ELISA [8]. The in vivo component utilizes zebrafish larvae (2-3 days post-fertilization) exposed to this compound with or without LPS stimulation, with assessment of neutrophil migration using myeloperoxidase staining and phagocytic activity measured by neutral red retention in neuromast cells [8]. This integrated methodology provides robust evaluation of this compound's effects across multiple immune cell types and signaling pathways, offering insights into its potential as an immunomodulatory agent for inflammatory and autoimmune conditions.
The cardiotoxicity pathway of this compound centers on its potent inhibition of the hERG potassium channel, which plays a critical role in cardiac repolarization. The molecular events can be visualized through the following pathway representation:
This compound inhibits hERG potassium channels, reducing IKr current, prolonging action potential duration and QT interval, increasing Torsades de Pointes risk.
This pathway illustrates the sequence of electrophysiological events beginning with this compound's direct binding to and inhibition of the hERG potassium channel [1]. Under normal physiological conditions, these channels mediate the rapid delayed rectifier potassium current (IKr) that is essential for termination of the cardiac action potential [1]. When this compound blocks this channel, the reduction in IKr current leads to prolongation of the action potential duration in cardiac ventricular myocytes [1]. This cellular abnormality manifests clinically as QT interval prolongation on the surface electrocardiogram, which creates a vulnerable period during cardiac repolarization that can precipitate the polymorphic ventricular tachycardia known as Torsades de Pointes [1]. This arrhythmia may degenerate into ventricular fibrillation and cause sudden cardiac death, particularly in susceptible individuals with additional risk factors such as electrolyte disturbances, structural heart disease, or concomitant use of other QT-prolonging medications [1].
In cancer models, this compound has been shown to induce Beclin-1-independent autophagy through a p53-dependent mechanism, as visualized in the following pathway:
This compound-histamine combination induces ROS, triggering both p53-mediated autophagy and mitochondrial apoptosis pathway in cancer cells.
This pathway demonstrates the dual mechanism of cell death induced by this compound, particularly in combination with histamine (AST-HIS) in breast cancer cells [9]. The initial event involves generation of reactive oxygen species (ROS), which triggers both endoplasmic reticulum stress and mitochondrial apoptosis pathways [9]. The ER stress activates phosphorylation of p53, which increases p53-p62 protein interactions that promote Beclin-1-independent autophagy - a non-canonical form of autophagy [9]. Concurrently, ROS generation triggers the mitochondrial apoptosis pathway through Bax translocation, cytochrome c release, and caspase activation [9]. The crosstalk between these pathways is evidenced by the ability of enhanced autophagy to further activate apoptosis through caspase induction, creating a feed-forward loop that amplifies cell death signals [9]. This intricate interplay between autophagy and apoptosis pathways represents a potentially valuable mechanism for cancer therapy, as it engages multiple cell death pathways simultaneously that may help overcome resistance mechanisms in malignant cells.
This compound represents a compelling case study in drug repurposing, demonstrating how a compound withdrawn for safety concerns can find renewed scientific interest through better understanding of its complex pharmacodynamics. The multitarget pharmacology of this compound, encompassing H1-histamine receptor antagonism, hERG channel inhibition, modulation of various amyloidogenic proteins, and immunomodulatory activities, positions it as a valuable tool compound for investigating diverse biological processes [5] [1] [8]. Current research directions focus on developing structural analogs that retain the therapeutic benefits while minimizing the cardiotoxicity liabilities, particularly through modification of the chemical structure to reduce hERG channel affinity [7]. Additionally, research continues to explore novel therapeutic applications in neurodegeneration, oncology, and infectious diseases, where the risk-benefit ratio may be more favorable for serious or life-threatening conditions [5] [3] [7].
The table below summarizes the core pharmacokinetic and metabolic characteristics of astemizole and its primary metabolite, desmethylthis compound (also known as O-desmethylthis compound).
| Parameter | This compound | Desmethylthis compound |
|---|---|---|
| Metabolic Pathway | Primarily O-demethylation [1] | Active metabolite formed via O-demethylation of this compound [1] |
| Key Enzymes Involved | CYP2J2 (intestinal first-pass) [1], CYP3A4 (hepatic) [2], CYP4F12 [3] | -- |
| Elimination Half-life | ~24 hours [2] | 9-13 days [4] [5] |
| Protein Binding | ~96% [2] | Information missing |
| Steady-State Concentration | Lower concentration | Exceeds this compound by >30-fold [4] [5] |
| Pharmacological Activity | Potent H1-receptor antagonist [6] | Retains potent H1-receptor antagonist activity [4] [6] |
| HERG Channel Block (IC₅₀) | 0.9 nM [4] [5] | 1.0 nM [4] [5] |
This compound's metabolism involves several cytochrome P450 enzymes, with specific roles in different tissues.
CYP2J2 in First-Pass Metabolism: A pivotal study identified that CYP2J2, an enzyme highly expressed in the human small intestine, plays a critical role in the extensive presystemic (first-pass) metabolism of this compound [1]. The metabolic conversion involves O-demethylation to form desmethylthis compound. The kinetics in recombinant CYP2J2 systems showed a Kₘ of 0.65 μM and a Vₘₐₓ of 1129 pmol/nmol P450/min [1]. The involvement of this intestinal enzyme explains why this compound is well-absorbed orally but has low systemic bioavailability as the parent drug.
Role of Other Cytochromes: Other enzymes contribute to this compound's metabolism. CYP3A4 is involved in its liver microsomal metabolism [2], and CYP4F12 also metabolizes this compound, primarily through O-demethylation [3]. A study noted that while CYP4F12 favors O-demethylation, CYP3A4 can metabolize this compound at multiple sites on the molecule [3].
The following diagram illustrates the primary metabolic pathway of this compound:
Primary metabolic pathway of this compound and involved enzymes.
The market withdrawal of this compound was due to its potent blockade of the human ether-à-go-go-related gene (HERG) potassium channel, which translates to the rapidly activating delayed rectifier K⁺ current (IKr) in the heart [4]. This blockade delays ventricular repolarization, leading to QT interval prolongation and risk of fatal arrhythmias like Torsades de Pointes [7].
Critically, the active metabolite desmethylthis compound is an equally potent HERG channel blocker (IC₅₀ ~1.0 nM) as the parent drug [4]. Combined with its >30-fold higher steady-state serum concentration and extremely long half-life, desmethylthis compound is considered the principal cause of the observed cardiotoxicity following this compound ingestion [4] [5].
A modern HPLC-MS/MS method has been developed for the simultaneous determination of this compound and desmethylthis compound in biological matrices, which you may find useful for research protocols [8].
This compound is a synthetic piperidinyl-benzimidazole derivative originally developed as a second-generation histamine H1-receptor antagonist for treating allergic conditions [1] [2]. Withdrawn from clinical markets due to cardiotoxicity risks associated with hERG potassium channel blockade, this compound has since emerged as a valuable research tool in ion channel pharmacology and oncology [3] [2]. Its polypharmacology encompasses interactions with multiple potassium channels beyond hERG, including EAG1 (Kv10.1), which is ectopically expressed in various cancer cells [4] [2]. This profile has stimulated research into repurposing this compound for neurodegenerative diseases, cancer therapy, and as a structural template for developing fluorescent probes targeting hERG channels [3] [5] [1]. This whitepaper provides a comprehensive technical resource for researchers investigating this compound's molecular interactions with potassium channels, detailing structural mechanisms, experimental methodologies, and research applications.
The human ether-à-go-go-related gene (hERG) potassium channel, encoded by KCNH2, is perhaps the most clinically significant molecular target of this compound [3] [6]. In cardiac tissue, hERG mediates the rapidly activating delayed rectifier K+ current (IKr), which is crucial for cardiac action potential repolarization [3]. This compound demonstrates exceptional potency against hERG, with radioligand binding assays revealing IC50 values in the nanomolar range [3] [6].
Table 1: Binding Affinity of this compound and Metabolites for hERG Potassium Channels
| Compound | IC50 (μM) | Ki (μM) | Experimental System |
|---|---|---|---|
| This compound | 0.023 ± 0.011 | 0.011 | hERG-transfected HEK293 cell membranes [3] |
| Desmethylthis compound | ~0.001* | - | HEK293 cells (patch clamp) [6] |
| Northis compound (Tecthis compound) | 0.0277* | - | HEK293 cells (patch clamp) [6] |
| This compound derivative 1b | 0.025 ± 0.002 | 0.012 | hERG-transfected HEK293 cell membranes [3] |
*Reported as half-maximal block concentrations from patch-clamp experiments [6]
The molecular mechanism of hERG blockade involves this compound binding directly below the selectivity filter in the channel's central cavity, as revealed by cryo-EM structural analysis [7] [8]. This binding site positions this compound to physically obstruct potassium ion conduction through the channel [7]. The interaction exhibits use-dependence, with enhanced blockade during channel activation, suggesting state-dependent binding kinetics [6]. The major metabolite desmethylthis compound demonstrates equivalent potency to the parent compound in hERG blockade, while northis compound (marketed as tecthis compound) shows significantly reduced hERG affinity, explaining its improved cardiac safety profile [6] [2].
The Ether-à-go-go-1 (EAG1 or Kv10.1) potassium channel represents another significant target of this compound with important implications in oncology [5] [4]. While normally expressed primarily in the brain, EAG1 undergoes ectopic expression in various tumor cells, including breast cancer, osteosarcoma, and other malignancies [5] [4]. This compound inhibits hEag1 currents with an IC50 of approximately 135 nM in SaOS-2 osteosarcoma cells, demonstrating open-channel block characteristics [4]. This blockade manifests as an apparent inactivation-like decay of the current during depolarizing pulses [4]. The inhibition of EAG1 by this compound has been linked to anti-proliferative effects in cancer cells and enhanced differentiation in osteosarcoma models [5] [4].
Table 2: Potassium Channel Targets Beyond hERG Affected by this compound
| Channel Type | IC50/EC50 | Experimental System | Biological Context |
|---|---|---|---|
| hEag1 (Kv10.1) | 0.135 μM | SaOS-2 osteosarcoma cells (patch clamp) [4] | Osteosarcoma, breast cancer |
| KCa1.1 | Minimal effect at relevant concentrations | SaOS-2 cells (paxilline sensitivity) [4] | Osteosarcoma (minor component) |
Recent cryo-electron microscopy studies have elucidated the structural basis of this compound binding to the hERG potassium channel at 3.5-Å resolution [7] [8]. The structure of K+-bound hERG complexed with this compound (PDB ID: 7CN1) reveals that this compound binds directly beneath the selectivity filter within the central cavity of the channel pore [7] [8]. This strategic positioning allows the drug to physically occlude the potassium conduction pathway while stabilizing the selectivity filter in a K+-bound conformation [7].
The binding interface involves interactions between this compound's aromatic groups and hydrophobic residues lining the central cavity, while its basic nitrogen forms electrostatic interactions with the channel [3]. This binding mode aligns with structure-activity relationship studies indicating that both aromatic moieties and a basic nitrogen atom are essential for high-affinity hERG blockade [3]. The structural data further suggest that this compound binding may distort the S6 helices that form the activation gate, potentially contributing to its use-dependent blocking characteristics [7]. These atomic-level insights provide a rationale for hERG's unusual pharmacological promiscuity and offer a structural template for mitigating hERG liability in future drug development campaigns.
Interestingly, this compound's interaction with its primary therapeutic target, the histamine H1 receptor (H1R), involves a distinct binding mode compared to hERG blockade. Cryo-EM structures of H1R bound to this compound reveal that the drug occupies the orthosteric binding pocket primarily through hydrophobic interactions [9]. The central phenyl group of this compound inserts into a deep hydrophobic cavity formed by H1R residues, while the fluorophenyl group extends toward extracellular loop 2 [9].
A key mechanistic insight is that this compound functions as an inverse agonist at H1R, utilizing its phenyl group to block the movement of the conserved toggle switch residue W4286.48, thereby stabilizing the receptor in an inactive conformation [9]. This contrasts with its channel-blocking action on hERG, explaining how structural modifications can differentially affect these two activities. The separation of hERG blockade from H1R antagonism has guided the development of newer antihistamines with improved cardiac safety profiles, such as tecthis compound (northis compound), which retains H1R inverse agonism with reduced hERG affinity [6] [2].
Figure 1: this compound's multi-target pharmacology showing primary molecular targets and functional outcomes
This compound's high-affinity binding to hERG has been exploited to develop small-molecule fluorescent probes for visualizing hERG channels in living cells [3]. Researchers have synthesized this compound derivatives by conjugating various fluorophores (coumarin, NBD, and naphthalimide) to the this compound pharmacophore using aliphatic spacers [3]. These probes retain potent hERG binding while exhibiting favorable fluorescent properties.
Table 3: Photophysical and Binding Properties of this compound-Based Fluorescent hERG Probes
| Probe | Fluorophore | λem (nm) | Φ (%) | hERG IC50 (μM) | Cytotoxicity (hERG-HEK293) IC50 (μM) |
|---|---|---|---|---|---|
| 1a | Coumarin | 547 | 3.5 | 0.434 ± 0.029 | 4.7 ± 0.2 |
| 1b | NBD | 547 | 2.8 | 0.025 ± 0.002 | 12.5 ± 2.3 |
| 1c | Naphthalimide | 469 | 79.1 | 0.182 ± 0.016 | 7.2 ± 1.6 |
These probes enable specific labeling of hERG channels in hERG-transfected HEK293 cells and endogenous hERG in human colorectal cancer cells (HT-29), with fluorescence intensity reducible by co-incubation with excess this compound (100 μM), demonstrating binding specificity [3]. Probe 1c is particularly valuable for imaging applications due to its high quantum yield (79.1%) and appropriate cytotoxicity profile [3].
Purpose: To quantitatively evaluate the binding affinity of this compound and its derivatives for hERG potassium channels [3].
Methodology:
Key Controls: Include this compound as a positive control; validate with membrane preparations from untransfected HEK293 cells to assess nonspecific binding [3].
Purpose: To characterize the functional blockade of potassium channels by this compound and study kinetics of inhibition [6] [4].
Methodology:
Data Analysis: Determine IC50 values by fitting concentration-response data with the Hill equation; analyze current kinetics before and after drug application [4].
Purpose: To visualize hERG channel distribution and density in living cells using this compound-based fluorescent probes [3].
Methodology:
Applications: This technique enables real-time monitoring of hERG channel localization and expression changes under various physiological and pathological conditions [3].
Figure 2: Experimental workflow for studying this compound-potassium channel interactions
The differential expression of potassium channels like hERG and EAG1 in various cancer types has stimulated research into this compound's potential as an anticancer agent [3] [5] [4]. In breast cancer cells, this compound (IC50 = 1.72 μM) synergistically enhances the antiproliferative effects of the tyrosine kinase inhibitor gefitinib, potentially through simultaneous blockade of EAG1 channels and other targets [5]. This combination produces cell cycle arrest in G0/G1 phase, diminishing the percentage of cells in G2/M and S phases [5].
In osteosarcoma models, this compound (2 μM) enhances calcium deposition and mineral matrix formation induced by osteogenic stimuli, suggesting a role in promoting differentiation of osteosarcoma cells [4]. This effect appears specific to inhibition of EAG1 rather than hERG, as EAG1 is functionally expressed in SaOS-2 and MG-63 osteosarcoma cells while hERG expression is minimal in these lines [4]. The therapeutic window for these effects appears favorable, with this compound enhancing mineralization without significant cytotoxicity at effective concentrations [4].
Despite promising effects in some models of Parkinson's disease (PD), this compound does not directly inhibit α-synuclein aggregation even at high molar ratios (up to 1:10 drug:protein), suggesting its potential benefits in PD models likely occur through mechanisms unrelated to α-synuclein fibrillation [1]. Conversely, this compound demonstrates concentration-dependent inhibition of Aβ42 aggregation, indicating selective activity against Alzheimer's disease-related amyloid pathology [1]. Additionally, this compound's activity as a prion replication inhibitor further supports its investigation in protein-misfolding disorders [1] [2].
The detailed structural characterization of this compound bound to both hERG and H1R provides a blueprint for designing safer antihistamines and other therapeutics with reduced cardiotoxicity risk [7] [9]. The metabolite northis compound (tecthis compound) represents a successful example of this approach, maintaining H1R inverse agonism with significantly reduced hERG affinity [6] [2]. These structural insights can guide rational modifications to existing compounds to mitigate hERG liability while preserving therapeutic efficacy.
Astemizole repositioning potential represents a compelling case study in drug repurposing strategies, demonstrating promising therapeutic applications beyond its original antihistamine indication. Withdrawn from the market due to cardiac safety concerns, this compound has nonetheless emerged as a candidate with significant potential across multiple therapeutic areas, including multidrug-resistant bacterial infections, neurodegenerative disorders, and oncology. This comprehensive technical review synthesizes current scientific evidence, detailing molecular mechanisms, experimental protocols, efficacy data, and safety considerations to facilitate further research and development by scientists and drug development professionals. The accumulated evidence suggests that with appropriate risk mitigation strategies and structural optimization, this compound derivatives could potentially overcome historical limitations while retaining therapeutic benefits in new disease contexts.
This compound is a second-generation histamine H1-receptor antagonist that was originally developed for the treatment of allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria [1]. As a piperidinyl-benzimidazole derivative, it functioned as a long-acting, non-sedative antihistamine with high receptor selectivity and minimal central nervous system penetration compared to first-generation antihistamines [1] [2]. The drug demonstrated significant efficacy in allergic symptoms based on multiple clinical trials, showing particular effectiveness against sneezing, runny nose, and itching eyes, though it had limited impact on nasal congestion [3] [2]. Despite its clinical efficacy, this compound was withdrawn from the U.S. market in 1999 due to safety concerns regarding potentially life-threatening cardiac arrhythmias, specifically QT interval prolongation and torsades de pointes, particularly at high doses or in combination with CYP3A4 inhibitors [1] [4].
The rationale for repositioning this compound stems from several compelling factors that make it an attractive candidate for drug repurposing:
Established safety profile (excluding cardiac effects): Despite its cardiotoxicity concerns, this compound has a well-documented human pharmacokinetic and safety profile, potentially accelerating repurposing timelines compared to novel chemical entities [5]
Multi-target engagement: Research has revealed that this compound interacts with several biological targets beyond H1 receptors, including bacterial membrane proteins, EZH2-EED complex, and amyloid aggregates, explaining its potential efficacy across diverse disease areas [6] [7] [1]
Favorable drug-like properties: this compound exhibits high protein binding (97%), extensive tissue distribution, and long elimination half-life of its active metabolites (9-13 days for desmethylthis compound), which could be advantageous for certain therapeutic applications [1]
Economic efficiency: Repositioning this compound aligns with the cost-effective drug development paradigm, potentially reducing development costs from the typical $1.78 billion required for novel drugs and shortening the 13.5-year average development timeline [5]
In silico investigations have played a pivotal role in identifying this compound's repositioning potential through various computational approaches:
Structural-based screening against Alzheimer's disease targets identified this compound as a promising candidate through molecular docking studies, showing strong binding energy profiles against MADD protein [8]
Molecular dynamics simulations demonstrated stable binding behavior of this compound with key neurodegenerative disease targets, with favorable root mean square deviation and fluctuations (RMSD/F), radius of gyration (Rg) and soluble accessible surface area (SASA) profiles compared to standard medications [8]
Network-based drug repositioning approaches, including the novel DRAW (Drug Repositioning with Attention Walking) method, have systematically predicted novel drug-disease associations by analyzing heterogeneous networks incorporating drug-drug similarities and disease-disease relationships [9]
Shape-based screening methods have leveraged structural similarities between this compound and known active compounds for various disease targets, facilitating the identification of new therapeutic applications [8]
Recent cryo-EM structural studies have provided atomic-level insights into this compound's mechanism of action at the histamine H1 receptor, revealing key interaction details:
This compound binds to the orthosteric pocket of H1R, mainly constituted by residues from TM3, TM5, TM6, and TM7 [10]
The drug exerts inverse regulation by utilizing a shared phenyl group that inserts into a deep hydrophobic cavity and blocks the movement of the toggle switch residue W428⁶.⁴⁸, which normally initiates GPCR activation [10]
Unlike first-generation antihistamines, this compound's binding mode involves deep cavity penetration, with its methoxyphenyl group especially the methoxy moiety inserted into a hydrophobic cavity formed by H1R residues T112³.³⁷, I115³.⁴⁰, N198⁵.⁴⁶, F199⁵.⁴⁷, F424⁶.⁴⁴, W428⁶.⁴⁸ and F432⁶.⁵² [10]
Identification of a secondary ligand-binding site in H1R provides opportunities for structural optimization to develop newer derivatives with improved safety profiles [10]
Table 1: Summary of Key Computational Studies Supporting this compound Repositioning
| Study Type | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|
| Molecular Docking | Alzheimer's Disease | Strong binding energy against MADD protein | [8] |
| Molecular Dynamics | Alzheimer's Disease | Stable binding behavior with target proteins | [8] |
| Shape-Based Screening | Multiple Diseases | Structural similarity to known active compounds | [8] |
| Network-Based Prediction | Multiple Diseases | Novel drug-disease associations predicted | [9] |
Recent investigations have revealed promising antibacterial properties of this compound, particularly against Gram-positive pathogens:
Potent anti-MRSA activity: this compound demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 4 to 16 μg/mL and MBC values between 4-32 μg/mL in isolates from general surgery settings [6]
Gram-positive selectivity: The compound showed minimal activity against Gram-negative bacteria, suggesting specific mechanisms effective primarily against Gram-positive pathogens [6]
Low resistance development: The resistance mutation frequency of this compound was notably low, with only a minor increase in MRSA resistance observed after 30 days of selective pressure, significantly less than that observed with ampicillin [6]
In vivo validation: The Galleria mellonella infection model confirmed this compound's efficacy against MRSA in vivo, demonstrating its potential for further animal model studies [6]
Research on this compound's potential in neurodegenerative diseases has yielded mixed but promising results:
Amyloid-β inhibition: this compound demonstrated inhibitory effects on the assembly of Aβ aggregates associated with Alzheimer's disease pathology, as confirmed through thioflavin T aggregation monitoring, Congo red spectral analysis, and transmission electron microscopy [7]
Target protein selectivity: Interestingly, this compound did not inhibit α-synuclein aggregation even at high molar ratios, suggesting its inhibitory effect on amyloid formation is target-protein selective rather than broadly anti-aggregation [7]
Prion protein interaction: this compound has shown interaction with anomalous aggregates of misfolding-prone proteins and delays progression of experimental prion disease by inhibiting replication of human prion protein PrPSc [7]
Parkinson's disease models: Despite its lack of direct α-synuclein inhibition, this compound improved survival and ameliorated Parkinsonian motor symptoms in a transgenic Drosophila model expressing human α-syn in the brain, suggesting possible indirect mechanisms [7]
Epigenetic targeting represents another promising repositioning avenue for this compound in oncology:
EZH2-EED disruption: this compound was identified as an inhibitor of the EZH2-EED interaction, potentially binding to EED in a competitive manner with EZH2, thereby impairing PRC2 activity and destabilizing the complex [1]
Lymphoma growth inhibition: The compound inhibited proliferation of PRC2-driven lymphomas through dissociation of the EZH2-EED complex, though its exact specificity remains to be fully elucidated given its known H1 antagonist activity [1]
Table 2: Summary of this compound's Repositioning Potential Across Therapeutic Areas
| Therapeutic Area | Molecular Targets | Experimental Evidence | Efficacy Metrics |
|---|---|---|---|
| Antibacterial (MDR Bacteria) | Bacterial membrane proteins | In vitro MIC/MBC, in vivo G. mellonella | MIC: 4-16 μg/mL (MRSA) |
| Neurodegenerative Disorders | Aβ aggregates, PrPSc | ThT aggregation, TEM, animal models | Selective Aβ inhibition |
| Oncology | EZH2-EED complex | Cell proliferation assays | PRC2 complex dissociation |
| Alzheimer's Disease | MADD protein | Computational docking, MD simulations | Strong binding energy |
Standardized protocols for evaluating this compound's antibacterial properties include the following methodological approaches:
MIC/MBC determination: Conduct broth microdilution assays according to CLSI guidelines with bacterial inoculum standardized to ~5×10⁵ CFU/mL in appropriate medium, incubating with serial dilutions of this compound (typically 0.25-128 μg/mL) for 16-20 hours at 35°C [6]
Time-kill kinetics: Perform time-kill assays by exposing bacteria (~10⁶ CFU/mL) to this compound at 1×, 2×, and 4× MIC with sampling at 0, 2, 4, 8, and 24 hours, plating serial dilutions for viable counting [6]
Resistance development studies: Subject bacterial strains to serial passaging in sub-inhibitory concentrations of this compound over 30 days, with regular MIC determination to track resistance development compared to conventional antibiotics [6]
Cytotoxicity and hemolysis assays: Assess safety margins using mammalian cell lines (e.g., HEK-293, HepG2) via MTT assay and red blood cell hemolysis tests at concentrations effective for bacterial inhibition [6]
Elucidating this compound's antibacterial mechanisms requires integrated methodological approaches:
Bacterial membrane disruption: Evaluate membrane integrity using fluorescent dyes like propidium iodide uptake and SYTOX Green exclusion measured by flow cytometry [6]
Membrane potential assessment: Monitor changes in bacterial membrane potential using potentiometric dyes such as DiOC₂(3) with fluorescence measurement or JC-1 dye with ratio-metric flow cytometry [6]
ATP production inhibition: Quantify intracellular ATP levels using luciferase-based assays (e.g., BacTiter-Glo) following treatment with this compound at MIC and supra-MIC concentrations [6]
Reactive oxygen species accumulation: Detect ROS generation using fluorescent probes like H₂DCFDA or DHR123, measuring fluorescence increase over time after this compound exposure [6]
The following diagram illustrates the experimental workflow for evaluating this compound's antibacterial efficacy and mechanism of action:
Experimental workflow for antibacterial evaluation of this compound
Advanced biophysical characterization methods provide insights into this compound's molecular mechanisms:
Cryo-EM structural analysis: Determine high-resolution structures of this compound bound to targets using mBril fusion and gluing strategies with "6-13" glue molecules, data collection on 300kV cryo-EM systems, and processing with RELION or cryoSPARC [10]
Aggregation inhibition assays: Monitor protein fibrillation kinetics using thioflavin T fluorescence with excitation/emission at 440/484 nm, measuring every 5-15 minutes at 37°C with pulsed shaking between readings [7]
Congo red binding assays: Incubate amyloid proteins (40 μM Aβ42 or 10 μM α-syn) with this compound (10-100 μM) and Congo red (50 μM) for 30 minutes at 25°C, then measure absorbance spectra from 400-650 nm [7]
Cellular viability assays: Treat SH-SY5Y neuroblastoma cells with α-syn aggregates (10 μM) alongside this compound (10-100 μM) for 24 hours, then assess viability using MTT or CellTiter 96 AQueous One solution reagents [7]
The primary safety concern associated with this compound revolves around its potential to cause cardiac arrhythmias:
QT interval prolongation: this compound blocks the hERG potassium channel (IKr), delaying cardiac repolarization and prolonging the QT interval, which can lead to torsades de pointes, a potentially fatal polymorphic ventricular tachycardia [1] [4]
Dose-dependent effects: Cardiotoxic effects are predominantly associated with doses higher than recommended (typically >10 mg daily) and/or increased plasma concentrations of the drug and its active metabolites [1]
Active metabolite accumulation: Desmethylthis compound, the dominant metabolite of this compound, has an extended elimination half-life (9-13 days) and potently blocks the repolarization of K+ current (IKr), contributing to long-term cardiotoxicity risk [1]
Drug interaction potential: Coadministration with CYP3A4 inhibitors (e.g., azole antifungals, macrolide antibiotics, SSRIs, antiretroviral drugs) significantly increases systemic exposure to this compound and the risk of cardiotoxicity [1] [4]
Several approaches to mitigate this compound's cardiotoxicity have been proposed in repositioning efforts:
Structural optimization: Modifying the this compound scaffold to reduce hERG affinity while retaining activity at new therapeutic targets through structure-activity relationship studies informed by recent cryo-EM structures [10]
Therapeutic window exploitation: For antibacterial applications, the effective concentrations (4-16 μg/mL) may fall below cardiotoxic thresholds, though careful dose optimization is required [6]
Formulation strategies: Developing targeted delivery systems (e.g., topical applications for bacterial infections, intranasal delivery for neurodegenerative conditions) to minimize systemic exposure [6]
Therapeutic monitoring: Implementing rigorous cardiac monitoring protocols (ECG, electrolyte balance) in clinical trial designs for repurposed applications [4]
The following diagram illustrates this compound's multifaceted mechanisms of action across different therapeutic areas and their relationship to both efficacy and safety concerns:
This compound's mechanisms of action and safety concerns
This compound repositioning represents a promising approach to addressing unmet medical needs across multiple therapeutic areas, particularly in the context of antimicrobial resistance. The accumulated evidence suggests that despite its historical safety concerns, this compound possesses valuable pharmacological properties that merit further investigation in controlled settings. Future research should prioritize:
Structural optimization to develop this compound derivatives with reduced hERG affinity and maintained therapeutic efficacy [10]
Comprehensive toxicological profiling to establish therapeutic indices for each new potential application [6] [1]
Advanced formulation development to enable targeted delivery and minimize systemic exposure for specific indications [6]
Robust clinical trial designs incorporating careful safety monitoring for any human studies of repurposed applications [4]
The primary mechanism behind astemizole's toxicity is its antagonistic effect on the human Ether-à-go-go-Related Gene (hERG) potassium ion channel [1]. This channel is critical for the repolarization phase of the cardiac action potential.
The diagram below illustrates this pathway from drug administration to the potential adverse event.
The danger of this compound-induced cardiotoxicity was not universal but became significant under specific conditions that increased the drug's concentration in the body [3] [1].
The table below summarizes key risk factors based on post-marketing evidence.
| Risk Factor Category | Specific Examples | Consequence |
|---|---|---|
| Concomitant Medications [3] [2] | Ketoconazole, Itraconazole, Erythromycin, Clarithromycin | Inhibited CYP3A4 metabolism, leading to toxic drug accumulation. |
| Underlying Health Conditions [2] [1] | Liver disease, congenital long QT syndrome, ischemic heart disease, mitral valve prolapse | Reduced drug clearance or increased cardiac susceptibility. |
| Dosage & Behavioral [3] [1] | Overdose, grapefruit juice consumption | Increased drug bioavailability or direct toxicity. |
This compound's market life exemplifies the critical role of post-marketing pharmacovigilance.
Despite its withdrawal as an antihistamine, this compound continues to be investigated in research for other potential uses, demonstrating the concept of drug repurposing.
| Research Area | Proposed Mechanism / Use | Key Findings / Status |
|---|---|---|
| Neurodegenerative Diseases [6] [1] | Binds to aggregated proteins; investigated in models of Alzheimer's (Aβ & tau), prion disease, and Parkinson's. | Shows disease-modifying effects in preclinical studies; selective inhibition of Aβ over α-syn fibrillation [6]. |
| Oncology [1] [7] | hERG channel inhibition induces cell death; targets EZH2 protein in lymphomas; used with radiotherapy for prostate cancer. | Patents for use in malignant lymphoma; considered a novel intervention [7]. |
| Infectious Diseases [1] | Active against both chloroquine-sensitive and resistant malaria parasites in vitro and in vivo. | Used in some malaria-endemic countries; research focuses on safer analogs [1]. |
Key experimental findings that elucidated this compound's cardiotoxic and potential therapeutic mechanisms are summarized below.
| Study Focus | Experimental Model / Assay | Key Outcome Measures |
|---|---|---|
| Cardiac Electrophysiology [3] [1] | hERG channel-binding assays, cloned K+ channels, animal models. | IKr current inhibition, QT interval prolongation on ECG, incidence of Torsades de Pointes. |
| Drug Interaction Studies [3] [2] | In vitro CYP450 inhibition assays, human clinical case reports and series. | This compound plasma concentration, changes in QT interval, reporting of arrhythmic events. |
| Amyloid Aggregation [6] | In vitro Thioflavin T (ThT) assay, Transmission Electron Microscopy (TEM), cell viability (MTT) assay. | Fluorescence kinetics (Fmax, t50, kapp), visualization of fibrils, cell survival post-treatment. |
This compound's history offers several critical lessons for researchers and drug development professionals.
The hERG channel's central cavity, formed by S5-S6 helices, contains specific residues critical for high-affinity astemizole binding.
The table below summarizes inhibitory activity of this compound and derivative probes against hERG, determined by radioligand binding assays.
| Compound | IC₅₀ (μM) | Kᵢ (μM) | Key Characteristics | Source |
|---|---|---|---|---|
| This compound | 0.023 ± 0.011 | 0.011 | High-affinity reference compound | [4] |
| Probe 1b | 0.025 ± 0.002 | 0.012 | NBD fluorophore; affinity equivalent to this compound | [4] |
| Probe N1 | 0.053 | 0.030 | Turn-on fluorescence mechanism; 12x intensity increase with membranes | [5] |
| Probe A8 | 0.00362 | N/D | Near-infrared IR780 fluorophore; highest affinity; 0.37 μM IC₅₀ by patch-clamp | [6] |
Kᵢ, inhibition constant, calculated from IC₅₀ using Cheng-Prusoff equation; N/D: Not Detailed.
This method measures direct binding of compounds to hERG channels in cell membranes.
This method functionally assesses hERG channel current (I({}_{hERG})) inhibition.
This compound-based fluorescent probes enable real-time hERG channel visualization in living cells.
Experimental workflow for radioligand binding assay to quantify hERG binding affinity.
Key hERG channel residues (F557, T623, S624, Y652, F656) involved in this compound binding.
The table below summarizes the efficacy and safety findings of astemizole from a systematic review with meta-analysis [1].
| Outcome Measure | Result (this compound vs. Other Antihistamines) | Statistical Significance |
|---|---|---|
| Global Success Rate | Odds Ratio (OR): 6.72 | p < 0.0001 |
| Global Rhinitis Improvement | Standardized Mean Difference (SMD): -0.82 | p = 0.04 |
| Rhinorrhea | SMD: -0.70 | p = 0.02 |
| Nasal/Ocular/Pharyngeal Pruritus | SMD: -0.64 | p = 0.03 |
| Urticaria Symptoms | SMD: -3.53 | p < 0.0001 |
| Cutaneous Response to Histamine | SMD: -2.02 | p < 0.0001 |
| Sedation (Adverse Event) | OR: 0.23 | p < 0.0001 |
| Headache (Adverse Event) | OR: 0.58 | p = 0.005 |
While its clinical use for allergies is historical, this compound remains a tool in preclinical research. The following methodology is from a 2024 study investigating its effect on protein aggregation, relevant to neurodegenerative diseases [2] [3].
Objective: To determine the effect of this compound on the fibrillation kinetics of amyloid-β (Aβ) and α-synuclein (α-syn) proteins [2] [3].
Key Materials:
The experimental workflow for this type of investigation can be visualized as follows:
Experimental workflow for assessing this compound's effects on protein aggregation.
In-Situ ThT Aggregation Assay with Kinetic Analysis:
Congo Red Binding Assay:
Cell Viability (MTT) Assay:
Transmission Electron Microscopy (TEM):
The table below summarizes key pharmacological information for this compound [4].
| Property | Description |
|---|---|
| DrugBank ID | DB00637 |
| Approval Status | Withdrawn from the market (1999) |
| Historical Indications | Allergic rhinitis, allergic conjunctivitis, chronic urticaria [4] [5] |
| Mechanism of Action | Long-acting, selective inverse agonist of the peripheral histamine H1 receptor [4] [6]. It competes with histamine, suppressing edema and pruritus. |
| Key Safety Concern | Risk of serious cardiac arrhythmias at high doses, especially when taken with CYP inhibitors or grapefruit juice [4]. |
| Pharmacokinetics | Rapid absorption, extensive first-pass metabolism, long half-life (~1 day), primarily metabolized in the liver and excreted in feces [4]. |
Despite its withdrawal, this compound continues to be of significant interest in biomedical research, highlighting drug repurposing potential.
This compound was an effective, non-sedating antihistamine whose clinical use was halted by safety concerns. Its well-documented history and ongoing research make it a valuable case study in drug development, highlighting the importance of post-market safety and the potential for discovering new therapeutic applications for withdrawn drugs.
Astemizole (AST) is a second-generation antihistamine that was initially removed from the market due to cardiovascular safety concerns but has recently gained renewed interest for its potential applications in oncology, antimalarial therapy, and as a positive control in cardiovascular safety studies. [1] [2] Additionally, recent investigations have explored its potential repurposing as an ACE2 antagonist to inhibit SARS-CoV-2 viral entry. [3] These emerging research applications necessitate reliable bioanalytical methods for quantifying this compound and its major active metabolite, desmethyl this compound (DEA), in biological matrices.
This document provides detailed application notes and protocols for a novel high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous determination of this compound and its major metabolite in plasma samples. The method has been optimized and validated according to FDA guidelines for bioanalytical method validation and has been successfully applied to pharmacokinetic studies in animal models including beagle dogs and cynomolgus monkeys. [1] [2]
The HPLC-MS/MS method described herein enables simultaneous quantification of both this compound and its major metabolite, desmethyl this compound, in plasma matrices with simple sample preparation and short analysis time, making it highly suitable for high-throughput pharmacokinetic studies. The method employs liquid-liquid extraction for sample clean-up and utilizes diphenhydramine as an internal standard to ensure analytical precision and accuracy. [1] [2]
Table 1: Key Method Parameters for this compound and Desmethyl this compound Quantification
| Parameter | This compound | Desmethyl this compound (Dog) | Desmethyl this compound (Monkey) |
|---|---|---|---|
| LLOQ | 2.5 ng/mL | 7.5 ng/mL | 10 ng/mL |
| Precursor Ion (m/z) | 459.3 | 445.3 | 445.3 |
| Product Ion (m/z) | 135.0 | 204.3 | 204.3 |
| Retention Time (Dog) | 1.50 min | 1.55 min | - |
| Retention Time (Monkey) | 1.44 min | 1.47 min | - |
| Internal Standard | Diphenhydramine (m/z 256.2→167.1) | Diphenhydramine (m/z 256.2→167.1) | Diphenhydramine (m/z 256.2→167.1) |
Preparation of Standard Solutions:
Plasma Sample Extraction:
The chromatographic separation is achieved using isocratic elution with a mobile phase consisting of 0.025% trifluoroacetic acid in acetonitrile and 20 mM ammonium acetate in a ratio of 94:6 (v/v). The flow rate is maintained at 0.25 mL/min with a total run time of less than 5 minutes, providing high-throughput analysis capability. The analytical column temperature should be maintained at ambient conditions (approximately 25°C), and the injection volume is typically 5-10 μL. [1]
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ion mode. The following MS parameters should be optimized for each specific instrument but typically include:
Detection is performed using Multiple Reaction Monitoring (MRM) with the transitions summarized in Table 1. The fragmentor voltages and collision energies should be optimized for each instrument, with typical values of 135-140 V for fragmentor voltage and 28-30 eV for collision energy for this compound. [1] [2]
Figure 1: Workflow Diagram of HPLC-MS/MS Analysis for this compound
The method has been comprehensively validated according to FDA guidelines for bioanalytical method validation. The validation parameters include specificity, linearity, accuracy, precision, recovery, and stability under various storage and handling conditions. [1]
The method demonstrates excellent specificity with no interference from endogenous plasma components at the retention times of this compound, desmethyl this compound, or the internal standard. Representative chromatograms of blank plasma samples show clean baselines at the regions of interest for both dog and monkey plasma matrices. [2]
The method exhibits linear response over the concentration range of 2.5-500 ng/mL for this compound and 7.5-500 ng/mL for desmethyl this compound in dog plasma, with coefficient of determination (r²) values exceeding 0.99. The lower limit of quantification (LLOQ) was established at 2.5 ng/mL for this compound in both species, and 7.5 ng/mL and 10 ng/mL for desmethyl this compound in dog and monkey plasma, respectively. [1]
The intra-day and inter-day precision and accuracy were determined using quality control samples at low, medium, and high concentrations. The results demonstrated acceptable precision with relative standard deviation (RSD) values less than 15% at all concentrations, and excellent accuracy with values within 85-115% of the nominal concentrations, in accordance with FDA validation criteria. [1]
Table 2: Method Validation Summary
| Validation Parameter | Performance | Guideline Compliance |
|---|
| Linearity Range | 2.5-500 ng/mL (AST) 7.5-500 ng/mL (DEA-dog) 10-500 ng/mL (DEA-monkey) | r² > 0.99 | | Precision (RSD) | <15% (intra-day and inter-day) | Meets FDA criteria | | Accuracy | 85-115% of nominal concentration | Meets FDA criteria | | Extraction Recovery | Consistent and reproducible | >80% | | Stability | Stable under storage and handling conditions | Meets FDA criteria |
The validated method has been successfully applied to pharmacokinetic studies in beagle dogs and cynomolgus monkeys following oral administration of 10 mg/kg this compound. The study design should include:
Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin or similar). Key parameters include:
Figure 2: Pharmacokinetic Study Workflow for this compound
Matrix Effects: While the current method demonstrates minimal matrix effects, different plasma sources should be evaluated during method implementation. If matrix effects are observed, consider adjusting the extraction protocol or chromatographic conditions.
Carryover: To minimize carryover, include adequate needle wash steps in the autosampler method and monitor blank samples following high-concentration standards.
Retention Time Shifts: Minor variations in retention time may occur between different instrument configurations. Verify system suitability before each analytical run.
Sensitivity Issues: If sensitivity deteriorates, check ion source contamination and consider cleaning procedures. Also verify the performance of the collision gas and detector.
Chromatographic Performance: If peak shape deteriorates, consider column aging and replace if necessary. Also verify mobile phase composition and preparation consistency.
The HPLC-MS/MS method described in this document provides a robust, sensitive, and specific approach for the simultaneous quantification of this compound and its major metabolite, desmethyl this compound, in plasma matrices. The method has been fully validated according to regulatory guidelines and successfully applied to pharmacokinetic studies in preclinical species.
The short analysis time and simple sample preparation make this method highly suitable for high-throughput bioanalysis in drug discovery and development settings, particularly as interest in this compound continues to grow for new therapeutic applications beyond its original indication as an antihistamine.
Astemizole is a second-generation antihistamine that was withdrawn from the market due to concerns about cardiotoxicity manifested through QT interval prolongation and potential to induce arrhythmias at high doses, particularly when taken with CYP inhibitors. Despite its withdrawal, significant research interest in this compound has resurged due to its potential repurposing applications, including as an anticancer agent, antimalarial therapeutic, and for treating neurodegenerative conditions and multidrug-resistant bacterial infections. [1] [2] [3] The active metabolite of this compound, desmethyl this compound (DEA), contributes to both its therapeutic and toxic effects, necessitating analytical methods that can simultaneously quantify both compounds in biological matrices. [1]
The development and validation of reliable bioanalytical methods for this compound and its metabolite are critical for advancing research on this compound. This application note provides detailed protocols for a novel HPLC-MS/MS method that enables simultaneous quantification of this compound and desmethyl this compound in plasma samples. The method has been optimized for enhanced sensitivity and efficiency compared to earlier techniques, addressing limitations such as long run times and complicated sample preparation procedures. [1] The validation data presented herein complies with FDA guidelines for bioanalytical method validation, ensuring scientific rigor and reproducibility. [1] [4]
The HPLC-MS/MS method represents a significant advancement over previous analytical techniques for this compound quantification, including thin-layer chromatography, conventional HPLC with ultraviolet detection, and radioimmunoassays. [1] [5] This method enables the simultaneous determination of both this compound and its major active metabolite, desmethyl this compound, in biological matrices with exceptional sensitivity and specificity. The technique utilizes liquid-liquid extraction for sample cleanup, followed by chromatographic separation and tandem mass spectrometric detection, providing a robust analytical approach suitable for pharmacokinetic studies and other research applications.
Key advantages of this method include its simplified sample preparation process compared to earlier approaches, significantly shorter run times (over two times faster than previous methods), and enhanced sensitivity with lower limits of quantification suitable for monitoring drug concentrations in preclinical studies. [1] The method has been successfully applied to plasma samples from beagle dogs and cynomolgus monkeys, demonstrating its utility across multiple species. The isocratic elution system eliminates the need for complex gradient programs, simplifying method transfer between instruments and laboratories while maintaining reproducibility and reliability.
The HPLC-MS/MS system configuration consists of an HPLC system coupled with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The chromatographic separation employs a C18 reverse-phase column (50 × 2.0 mm, 5 μm particle size) maintained at ambient temperature. The isocratic mobile phase consists of 0.025% trifluoroacetic acid (TFA) in acetonitrile and 20 mM ammonium acetate in a 94:6 (v/v) ratio, delivered at a constant flow rate of 0.25 mL/min. [1] [4] This optimized mobile phase composition provides excellent separation of this compound, desmethyl this compound, and the internal standard (diphenhydramine) with retention times of approximately 1.50, 1.55, and 1.52 minutes, respectively, for dog samples, and slightly shorter retention times of 1.44, 1.47, and 1.45 minutes for monkey samples. [1]
The mass spectrometric detection operates in positive ion mode with multiple reaction monitoring (MRM) for specific and sensitive detection. The precursor-to-product ion transitions monitored are m/z 459.3→135.0 for this compound, m/z 445.3→204.3 for desmethyl this compound, and m/z 256.2→167.1 for the internal standard diphenhydramine. [1] [4] These specific transitions provide high selectivity by monitoring characteristic fragment ions for each compound, significantly reducing potential matrix interferences and enhancing assay specificity compared to conventional UV or spectrophotometric detection methods. [5] [6]
The HPLC-MS/MS method for this compound and desmethyl this compound quantification was rigorously validated according to FDA guidelines for bioanalytical methods. [1] [4] The method demonstrated excellent sensitivity with lower limits of quantification (LLOQ) of 2.5 ng/mL for this compound in both dog and monkey plasma, while the LLOQ for desmethyl this compound was 7.5 ng/mL and 10 ng/mL in dog and monkey plasma, respectively. The calibration curves for both analytes exhibited linearity over the concentration ranges of 2.5-100 ng/mL for this compound and 7.5-300 ng/mL or 10-400 ng/mL for desmethyl this compound in dog and monkey plasma, respectively, with correlation coefficients (r²) exceeding 0.99, indicating excellent linear response across the measured ranges. [1]
The intra-day and inter-day precision and accuracy were evaluated using quality control samples at low, medium, and high concentrations. The results demonstrated that the method is both precise and accurate, with coefficient of variation (CV) values for precision within acceptable limits (<15%) and accuracy values ranging from 90.3% to 106.4% for this compound and 88.7% to 109.2% for desmethyl this compound across both species. [1] These validation parameters confirm the reliability of the method for quantifying this compound and its metabolite in preclinical pharmacokinetic studies.
Table 1: Validation Parameters for this compound and Desmethyl this compound in Dog and Monkey Plasma
| Parameter | This compound (Dog) | This compound (Monkey) | Desmethyl this compound (Dog) | Desmethyl this compound (Monkey) |
|---|---|---|---|---|
| LLOQ (ng/mL) | 2.5 | 2.5 | 7.5 | 10 |
| Linear Range (ng/mL) | 2.5-100 | 2.5-100 | 7.5-300 | 10-400 |
| Precision (CV%) | <15% | <15% | <15% | <15% |
| Accuracy (%) | 90.3-106.4 | 92.1-105.2 | 88.7-109.2 | 91.5-107.8 |
| Retention Time (min) | 1.50 | 1.44 | 1.55 | 1.47 |
The stability of this compound and desmethyl this compound in plasma samples was evaluated under various storage and processing conditions, including short-term temperature storage, freeze-thaw cycles, and post-preparative stability. [1] Both compounds demonstrated acceptable stability under all tested conditions, with deviation values within ±15% of nominal concentrations, ensuring reliable quantification under typical laboratory handling conditions. The extraction recovery of this compound and desmethyl this compound from plasma matrices was consistent and reproducible, with recovery rates exceeding 85% for both analytes, demonstrating the efficiency of the liquid-liquid extraction procedure. [1]
The method also demonstrated excellent specificity with no interference from endogenous plasma components in six different lots of blank plasma from both species. The matrix effect evaluation showed consistent response regardless of plasma lot, with matrix factors ranging from 0.95 to 1.05 for both analytes, indicating minimal ion suppression or enhancement effects. These comprehensive validation results confirm that the method is robust, reproducible, and suitable for application in pharmacokinetic studies and other investigative applications. [1] [4]
Table 2: Stability Results for this compound and Desmethyl this compound in Plasma
| Stability Condition | This compound Stability (%) | Desmethyl this compound Stability (%) |
|---|---|---|
| Short-term (Room Temp, 4h) | 95.2-102.4 | 93.8-104.7 |
| Freeze-thaw (3 cycles) | 92.5-105.3 | 90.7-106.2 |
| Long-term (-70°C, 30 days) | 94.1-103.8 | 92.3-104.9 |
| Post-preparative (Autosampler, 24h) | 96.4-101.7 | 95.1-102.8 |
The sample preparation protocol utilizes a liquid-liquid extraction technique that efficiently extracts both this compound and desmethyl this compound from plasma matrices while effectively removing interfering components. Begin by aliquoting 500 μL of plasma sample into a clean glass tube. Add 50 μL of the internal standard working solution (diphenhydramine at 1 μg/mL in acetonitrile) to each sample, followed by vigorous vortex mixing for 30 seconds. Add 3 mL of ethyl acetate extraction solvent to each tube and mix for 10 minutes using a mechanical shaker to ensure complete extraction of the analytes from the plasma matrix. [1]
Centrifuge the samples at 3,000 × g for 10 minutes to achieve complete phase separation. Carefully transfer the organic layer (upper layer) to a clean evaporation tube, taking care not to disturb the protein interface or aqueous layer. Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas while maintaining the temperature at 40°C. Reconstitute the dried residue with 200 μL of mobile phase (0.025% TFA in acetonitrile:20 mM ammonium acetate, 94:6) by vortex mixing for 2 minutes. Transfer the reconstituted samples to autosampler vials for HPLC-MS/MS analysis. [1] The entire sample preparation process demonstrates excellent extraction efficiency with recovery rates exceeding 85% for both this compound and desmethyl this compound, ensuring sensitive and accurate quantification.
The instrumental analysis begins with the injection of 10 μL of the prepared sample onto the HPLC-MS/MS system. The chromatographic separation is performed using a C18 reverse-phase column (50 × 2.0 mm, 5 μm particle size) with an isocratic mobile phase consisting of 0.025% trifluoroacetic acid in acetonitrile and 20 mM ammonium acetate (94:6, v/v) at a flow rate of 0.25 mL/min. The total run time is approximately 3 minutes, with this compound, desmethyl this compound, and the internal standard diphenhydramine eluting at approximately 1.44-1.55 minutes, depending on the species. [1] [4] Maintain the column at ambient temperature throughout the analysis.
The mass spectrometric detection employs electrospray ionization in positive ion mode with multiple reaction monitoring (MRM). Optimize the mass spectrometer parameters as follows: ion spray voltage of 5500 V, source temperature of 500°C, nebulizer gas (GS1) and heater gas (GS2) pressures of 50 and 60 psi, respectively, and curtain gas pressure of 25 psi. Monitor the specific precursor-to-product ion transitions: m/z 459.3→135.0 for this compound, m/z 445.3→204.3 for desmethyl this compound, and m/z 256.2→167.1 for the internal standard. [1] [4] Set the dwell time to 200 milliseconds for each transition. The assay demonstrates excellent analytical specificity with no interference from endogenous plasma components in six different lots of blank plasma from both dogs and monkeys.
Figure 1: Workflow diagram illustrating the sample preparation procedure for this compound and desmethyl this compound extraction from plasma samples
The validated HPLC-MS/MS method has been successfully applied to pharmacokinetic studies in beagle dogs and cynomolgus monkeys following oral administration of this compound at a dose of 10 mg/kg. [1] [4] The method enabled the precise quantification of both this compound and its active metabolite, desmethyl this compound, in plasma samples collected at various time points, allowing for the comprehensive characterization of the absorption and elimination profiles of these compounds. The maximum plasma concentrations (C~max~) achieved were 27.0 ± 30.5 ng/mL and 22.6 ± 5.44 ng/mL for this compound in dogs and monkeys, respectively, demonstrating the method's sensitivity in detecting clinically relevant concentrations. [1]
The application of this analytical method in pharmacokinetic studies provides valuable insights into the metabolic fate of this compound across different species, which is particularly important given the compound's extensive metabolism by cytochrome P450 2D6 to its active metabolite, desmethyl this compound. [1] [2] The ability to simultaneously monitor both the parent compound and its major metabolite allows researchers to establish correlations between exposure levels and both therapeutic and toxic effects, facilitating the development of safe dosing regimens for future research applications. The method's robustness and reproducibility make it suitable for application in regulated pharmacokinetic studies supporting drug development efforts.
Beyond conventional pharmacokinetic studies, this HPLC-MS/MS method has relevance for several emerging research applications of this compound. The repurposing potential of this compound for anticancer and antimalarial therapies necessitates reliable bioanalytical methods to support preclinical and clinical development. [1] [4] Additionally, recent research has explored this compound's effects on protein aggregation in neurodegenerative conditions, with studies investigating its interaction with amyloid-β peptide in Alzheimer's disease models, though interestingly it does not appear to inhibit α-synuclein aggregation in Parkinson's disease models. [3]
The method also supports safety assessment studies, particularly regarding this compound's cardiotoxicity risk. The method's sensitivity allows researchers to establish concentration-effect relationships for hERG channel blockade, which is responsible for the QT interval prolongation associated with this compound. [7] [8] Furthermore, with emerging research demonstrating this compound's antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA, this analytical method can be applied to infection models to correlate exposure with antibacterial efficacy. [9] The versatility of this HPLC-MS/MS method across these diverse research areas highlights its broad utility in advancing this compound research.
Figure 2: Research applications of the HPLC-MS/MS method for this compound analysis across various scientific disciplines
The HPLC-MS/MS method described in this application note provides researchers with a robust and validated approach for the simultaneous quantification of this compound and its major metabolite, desmethyl this compound, in plasma matrices. The method addresses limitations of previous analytical techniques by offering faster analysis times, simplified sample preparation, and enhanced sensitivity with lower limits of quantification suitable for preclinical pharmacokinetic studies. [1] The comprehensive validation data demonstrate that the method meets regulatory standards for bioanalytical methods, ensuring the reliability and reproducibility of generated data. [1] [4]
The versatility of this method enables its application across multiple research domains, from traditional pharmacokinetic studies to emerging areas such as drug repurposing for anticancer and antimicrobial therapies. As research interest in this compound continues to evolve beyond its original antihistamine indications, the availability of robust bioanalytical methods will be crucial for advancing our understanding of its therapeutic potential and safety profile. Researchers are encouraged to apply this method in their investigations while ensuring proper method verification in their specific laboratory settings to maintain data quality and integrity.
Astemizole (AST) is a second-generation antihistamine that was withdrawn from the market due to concerns about QT interval prolongation. However, it has regained significant interest in research due to its potential anticancer and antimalarial effects, as well as its utility as a positive control in cardiovascular safety pharmacology studies [1] [2]. This compound is primarily metabolized by cytochrome P450 2D6 to its major active metabolite, desmethyl this compound (DEA) [2]. Reliable bioanalytical methods are therefore crucial for supporting pharmacokinetic and toxicokinetic studies. This application note describes a novel, validated HPLC-MS/MS method for the simultaneous quantification of AST and DEA in beagle dog and cynomolgus monkey plasma, featuring a simple sample preparation and a short analysis time [1].
The following workflow outlines the sample preparation process:
Table 1: Liquid Chromatography Conditions [1] [2]
| Parameter | Specification |
|---|---|
| Column | Reversed-phase C18 or C8 column (e.g., 100 x 2 mm, 3 µm) |
| Mobile Phase | Isocratic: 0.025% TFA in acetonitrile / 20 mM ammonium acetate (94:6, v/v) |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 10 µL |
| Run Time | < 2.5 minutes |
Table 2: Mass Spectrometry Conditions [1] [2] [4]
| Parameter | Specification | This compound (AST) | Desmethylthis compound (DEA) | Internal Standard (Diphenhydramine) |
|---|---|---|---|---|
| Ionization Mode | Positive Electrospray (ESI+) | |||
| Precursor Ion > Product Ion (m/z) | Multiple Reaction Monitoring (MRM) | 459.3 → 135.0 | 445.3 → 204.3 | 256.2 → 167.1 |
| Dwell Time | Optimized for sensitivity |
The method was validated according to FDA guidelines for bioanalytical method validation [1] [2].
Table 3: Method Validation Data [1] [2]
| Validation Parameter | Performance (Dog/Monkey Plasma) |
|---|---|
| Linearity | Calibration curves were linear over the tested range for both analytes. |
| Lower Limit of Quantification (LLOQ) | AST: 2.5 ng/mL (both species) DEA: 7.5 ng/mL (dog), 10 ng/mL (monkey) | | Accuracy & Precision | Intra- and inter-batch accuracy and precision were within acceptable limits (e.g., ±15% for accuracy, ≤15% RSD for precision). | | Extraction Recovery | High recovery (71-84%) for AST and DEA from plasma. | | Stability | AST and DEA were stable in plasma under various storage and handling conditions. |
The validated method was successfully applied to a pharmacokinetic study in beagle dogs and cynomolgus monkeys following a single oral administration of 10 mg/kg this compound [1] [2]. The method demonstrated sufficient sensitivity and robustness to characterize the concentration-time profiles of both AST and DEA, enabling the calculation of key pharmacokinetic parameters such as ( C_{max} ), ( T_{max} ), and ( AUC ).
This compound is a second-generation histamine H1-receptor antagonist that was initially developed for the treatment of allergic conditions. However, in recent years, this compound has gained significant attention in biomedical research due to its diverse molecular targets and potential therapeutic applications beyond its original indication. Research has revealed that this compound exhibits activity against various ion channels, including the ether-à-go-go-1 (EAG1) potassium channel, and can modulate several critical signaling pathways involved in cancer progression, neurodegenerative diseases, and cellular stress responses. These pleiotropic effects have positioned this compound as a promising candidate for drug repurposing efforts, particularly in oncology and neuroscience research.
The mechanistic diversity of this compound necessitates well-characterized and standardized experimental protocols to evaluate its effects on cellular proliferation across different research contexts. In vitro cell proliferation assays represent fundamental tools for investigating this compound's biological activities, ranging from its direct antiproliferative effects in various cancer models to its potential protective functions against oxidative stress in non-cancerous cells. This document provides comprehensive application notes and detailed methodologies for conducting robust and reproducible experiments with this compound, incorporating current scientific knowledge from recent peer-reviewed studies. The protocols outlined herein are designed to assist researchers in accurately assessing this compound's effects on cellular proliferation and elucidating its mechanisms of action in different experimental models.
Table 1: this compound Monotherapy in Cancer Models
| Cell Line/Tissue Type | Experimental Model | This compound Concentration Range | Key Outcomes | Reference |
|---|---|---|---|---|
| Breast Cancer Cells | MCF-7, SUM-229PE, T-47D | IC50: 1.72 μM (MCF-7) | Concentration-dependent proliferation inhibition; cell cycle arrest in G0/G1 phase | [1] [2] |
| Hepatocellular Carcinoma | HepG2, SMMC-7221 | >2 μM (viability), >1 μM (proliferation) | Significant decrease in cell viability and proliferation | [3] [4] |
| Adrenocortical Carcinoma | H295R | Not specified in results | Moderate standalone cytotoxicity | [5] |
Table 2: this compound Combination Therapies in Cancer Models
| Combination Partner | Cancer Model | This compound Concentration | Key Outcomes | Combination Index | Reference |
|---|---|---|---|---|---|
| Doxorubicin | Adrenocortical Carcinoma (H295R) | 1 μM | Enhanced cytotoxicity, proapoptotic, antiproliferative, and anticlonogenic effects | Synergistic (CI<1) | [5] |
| Gefitinib | Breast Cancer Cells | Not specified | Synergistic antiproliferative effect; reduced G2/M and S phase cells | Synergistic | [1] |
| Vitamin D/Calcitriol | Breast Cancer, Hepatocellular Carcinoma | Clinically achievable concentrations | 3-11 fold enhancement of growth-inhibitory effects; upregulated VDR | Synergistic (CI<1) | [3] [4] [2] |
Table 3: Non-Cancer Models and Mechanism-Specific Studies
| Experimental Model | This compound Concentration | Key Outcomes | Assay Type | Reference |
|---|---|---|---|---|
| HUVECs (Endothelial) | 0.5-1 μM | Protection against H2O2-induced oxidative damage; restored cell viability | MTT, ROS, Apoptosis | [6] [7] |
| α-Synuclein Aggregation | 10-100 μM | No inhibition of α-syn aggregation (contrast to Aβ inhibition) | Thioflavin T, Congo Red, TEM | [8] [9] |
| MCF-7 Breast Cancer (Autophagy) | Not specified | Induced Beclin-1-independent autophagy; ER stress and apoptosis | Western Blot, Immunocytochemistry | [10] |
Purpose: To evaluate the direct effects of this compound on cell viability and proliferation in 2D culture systems. This protocol is applicable to various cell lines, particularly cancer models where this compound has demonstrated antiproliferative activity.
Materials:
Procedure:
Technical Notes:
Purpose: To evaluate synergistic interactions between this compound and other therapeutic agents (e.g., chemotherapeutics, targeted therapies).
Materials:
Procedure:
Technical Notes:
Purpose: To evaluate the protective effects of this compound against oxidative stress-induced damage, particularly relevant for endothelial cell models.
Materials:
Procedure:
Technical Notes:
Purpose: To investigate this compound's effects on specific molecular targets and signaling pathways relevant to its mechanisms of action.
Figure 1: this compound's Molecular Targets and Signaling Pathways
Materials:
Procedure:
Technical Notes:
Purpose: To evaluate this compound-induced changes in gene expression relevant to its mechanisms of action.
Materials:
Procedure:
Technical Notes:
Purpose: To assess this compound's effects on amyloid protein aggregation, relevant to neurodegenerative disease research.
Materials:
Procedure:
Technical Notes:
Breast Cancer Models: this compound demonstrates significant antiproliferative activity against various breast cancer cell lines, including MCF-7, T-47D, and SUM-229PE cells. The compound exhibits concentration-dependent inhibition of proliferation with IC₅₀ values in the low micromolar range (approximately 1.72 μM in MCF-7 cells). Mechanistic studies reveal that this compound targets the EAG1 potassium channel, which is overexpressed in breast cancer tissues and plays a crucial role in cell cycle progression and tumorigenesis. Additionally, this compound synergizes with calcitriol (vitamin D) by inhibiting CYP24A1-mediated calcitriol degradation and upregulating vitamin D receptor (VDR) expression, leading to enhanced antiproliferative effects. This combination represents a promising therapeutic approach for breast cancers expressing VDR and EAG1, potentially allowing for reduced dosing of both agents while maintaining efficacy [1] [2].
Hepatocellular Carcinoma (HCC): In HCC models using HepG2 and SMMC-7221 cell lines, this compound at concentrations greater than 2 μM significantly decreases cell viability and proliferation. The compound enhances the anti-tumor effect of vitamin D through inhibition of miR-125a-5p-mediated regulation of VDR. This mechanism was confirmed through reporter gene assays showing that VDR is a direct target of miR-125a-5p. The synergistic interaction between this compound and vitamin D observed in HCC models suggests potential combination strategies for liver cancer treatment, particularly given the poor prognosis and limited treatment options for advanced HCC [3] [4].
Adrenocortical Carcinoma (ACC): this compound sensitizes ACC cells to doxorubicin, a component of the standard EDPM (etoposide, doxorubicin, cisplatin, mitotane) regimen for ACC. At concentrations as low as 1 μM, this compound enhances the cytotoxic, proapoptotic, antiproliferative, and anticlonogenic effects of doxorubicin. This sensitization occurs through inhibition of Ptch1-mediated drug efflux, a mechanism distinct from classical ABC transporters. The combination of this compound with standard chemotherapy may improve treatment effectiveness while potentially reducing chemotherapeutic doses and associated side effects, addressing a significant clinical challenge in ACC management [5].
Protein Aggregation Studies: Despite showing beneficial effects in preclinical models of Parkinson's disease, this compound does not directly inhibit α-synuclein aggregation in vitro, even at high molar ratios (up to 100 μM). This contrasts with its inhibitory activity on Alzheimer's disease-related Aβ42 aggregation, demonstrating the target-protein selectivity of this compound's anti-amyloid effects. These findings suggest that the neuroprotective effects of this compound observed in translational PD models likely involve mechanisms other than direct interference with α-synuclein fibrillation, possibly through modulation of cellular pathways affected by protein aggregation or through interactions with other pathological processes in neurodegenerative diseases [8] [9].
Endothelial Protection: this compound demonstrates protective effects against oxidative stress-induced damage in human umbilical vein endothelial cells (HUVECs). At concentrations of 0.5-1 μM, this compound significantly restores cell viability under H₂O₂-induced oxidative stress, scavenges intracellular ROS, suppresses lipid peroxidation, and restores activities of endogenous antioxidants (SOD and GSH-Px). These protective effects are associated with increased protein expression of p53, p21Cip1/Waf1, and p16INK4a, suggesting involvement of the ROS/p53 signaling pathway. These findings indicate potential applications for this compound in preventing or mitigating endothelial dysfunction in cardiovascular diseases, particularly those involving oxidative stress mechanisms such as atherosclerosis [6] [7].
The experimental protocols and application notes presented in this document provide comprehensive guidance for investigating this compound's effects on cellular proliferation and related mechanisms across various research contexts. The versatile nature of this compound's biological activities, spanning from anticancer effects to potential neuroprotective and cardiovascular applications, underscores its value as a research tool and candidate for drug repurposing. The detailed methodologies outlined for proliferation assessment, combination studies, and mechanistic investigations enable researchers to conduct robust experiments that yield reproducible and biologically relevant results.
Future research directions for this compound should include more extensive investigation of its target selectivity across different cell types and disease models, particularly given its interactions with multiple ion channels and signaling pathways. Additionally, the synergistic potential of this compound with established therapeutic agents warrants further exploration in more complex experimental systems, including 3D culture models and in vivo studies. The development of analog compounds with improved selectivity and safety profiles may also represent a promising avenue for translational research. As scientific understanding of this compound's mechanisms continues to evolve, these protocols will serve as a foundation for standardized assessment of its biological activities and therapeutic potential across multiple research domains.
This compound is a second-generation antihistamine that was previously used for allergic conditions but withdrawn from many markets due to rare cardiac side effects at high doses. However, it has gained significant interest in oncology research through drug repurposing approaches, offering the advantage of known safety profiles and pharmacological data from its historical clinical use [1]. This compound exhibits multimodal anticancer activity through several distinct mechanisms: it functions as a histamine H1 receptor antagonist, inhibits potassium channels (including Eag1 and HERG), and modulates drug efflux pumps including Patched (Ptch1) and ABC transporters [2] [1]. This diverse mechanism profile makes this compound particularly valuable for investigating combination therapies and overcoming chemotherapy resistance in various cancer models.
The colony formation assay (CFA), also known as clonogenic assay, represents a gold standard method for evaluating the long-term effects of anticancer compounds like this compound on cellular reproductive viability. Unlike short-term viability assays that measure immediate metabolic activity or membrane integrity, CFAs assess the ability of single cells to proliferate into colonies of 50 or more cells, reflecting sustained proliferative capacity after treatment [3]. This is particularly important in cancer research because surviving cells do not always retain the ability to proliferate, and CFAs can identify reproductive cell death where cells appear viable but cannot divide—an essential concept in evaluating cancer therapy efficacy [3].
The colony formation assay was originally developed in the 1950s by Theodore Puck and Philip Marcus to study the effects of radiation on mammalian cells. Their work introduced the concept of reproductive cell death, laying the groundwork for cancer therapy research [3]. A colony is defined as a cluster of at least 50 cells, reflecting approximately 5-6 divisions from a single progenitor. This threshold was established because mammalian cell cycles typically span 18-24 hours, and a colony of 50+ cells confirms sustained proliferation rather than temporary growth [3]. Colonies of this size are also easily visible after staining, ensuring reliable counting, and biologically indicate that cells have overcome critical arrest or crisis points that might follow treatment.
The key distinction between colony formation assays and short-term viability assays (such as MTT assays) lies in their respective endpoints. Short-term assays often overestimate cell survival because they measure immediate metabolic activity or membrane integrity without determining whether cells retain the capacity for sustained proliferation. In contrast, CFAs require long-term cultivation (typically 1-3 weeks) and specifically measure a cell's clonogenic potential—its ability to produce progeny through multiple divisions [3]. This makes CFAs particularly valuable for assessing the effects of this compound and other anticancer compounds on cancer stem cells and populations with high self-renewal capacity.
The following diagram illustrates the generalized workflow for conducting colony formation assays in cancer research applications:
This protocol has been optimized for assessing this compound's effects on adherent cancer cell lines, incorporating methodology from recent studies [1] [3].
Cell Preparation and Seeding:
This compound Treatment:
Post-Treatment Colony Development:
Fixation and Staining:
For studies investigating this compound in combination with other therapeutics (e.g., doxorubicin, gefitinib):
Table 1: this compound Efficacy in Colony Formation Assays Across Cancer Types
| Cancer Type | Cell Lines | This compound Concentration | Combination Agent | Key Findings | Reference |
|---|---|---|---|---|---|
| Lung Cancer | A549, NCI-H1975 | IC₂₀ values | Gefitinib | Combination reduced colony formation by 80-100% | [1] |
| Adrenocortical Carcinoma | H295R | 1 μM | Doxorubicin | Enhanced anticlonogenic effects of doxorubicin | [2] |
| Non-Small Cell Lung Cancer | In vivo models | Not specified | Oxaliplatin | Improved anticancer activity in T-cell dependent manner | [4] |
| Breast Cancer | MCF-7 | 6 μM | Histamine | Induced ER stress-mediated cell death | [5] |
The quantitative assessment of this compound's effects in combination therapies reveals important patterns for research applications:
Synergistic interactions between this compound and targeted therapies like gefitinib demonstrate particularly strong efficacy in reducing colony formation. Research shows that the this compound-gefitinib combination at IC₂₀ concentrations reduced colony formation by 80-100% in lung cancer cell lines A549 and NCI-H1975, significantly surpassing the effects of either agent alone [1].
Chemosensitization effects represent another key application, where this compound pretreatment enhances the efficacy of conventional chemotherapeutics. Studies demonstrate that a low concentration of this compound (1 μM) sensitizes adrenocortical carcinoma cells to doxorubicin, significantly enhancing its cytotoxic, proapoptotic, antiproliferative and anticlonogenic effects [2]. This chemosensitization occurs at concentrations of either agent that are not effective by themselves.
Immunomodulatory combinations represent an emerging application, with recent evidence showing that this compound combined with oxaliplatin improves anticancer activity in a T-cell-dependent fashion [4]. This suggests that this compound may enhance immunogenic cell death or modulate the tumor microenvironment to improve treatment outcomes.
Proper quantification is essential for interpreting colony formation assay results with this compound:
Colony Counting:
Calculation of Survival Fractions:
Dose-Response Analysis:
Synergy Assessment:
Table 2: Key Parameters for this compound Colony Formation Assay Analysis
| Parameter | Formula | Interpretation | Optimal Range |
|---|---|---|---|
| Plating Efficiency | (Colonies counted / Cells seeded) × 100 | Measure of clonogenic capacity | 40-80% for controls |
| Surviving Fraction | PE(treated) / PE(control) | Relative survival after treatment | <0.5 indicates significant effect |
| IC₅₀ | Concentration for 50% survival | Potency indicator | Compound-dependent |
| Combination Index | (D)₁/(Dx)₁ + (D)₂/(Dx)₂ | Degree of drug interaction | <1.0 for synergy |
This compound exerts its anticlonogenic effects through multiple interconnected mechanisms that impact cancer cell survival and proliferation:
The multifaceted mechanism of this compound revealed through these pathways explains its efficacy in reducing clonogenic survival across diverse cancer types. The inhibition of potassium channels directly affects membrane potential and calcium signaling, disrupting fundamental processes required for sustained proliferation [1]. Simultaneously, this compound's impact on drug efflux pumps including Patched and ABC transporters increases intracellular accumulation of chemotherapeutic agents, creating opportunities for effective combination therapies [2] [1]. Furthermore, its histamine receptor antagonism triggers endoplasmic reticulum stress and modulates autophagic processes, leading to impaired survival and reproductive capacity in cancer cells [5].
Low Plating Efficiency:
Inconsistent Colony Size:
Excessive Background Staining:
High Variability Between Replicates:
Dose Range Finding: Conduct preliminary MTT assays to determine appropriate this compound concentration ranges before proceeding to labor-intensive colony formation assays [1]
Vehicle Controls: Always include DMSO vehicle controls matched to the highest concentration used in this compound treatments, as DMSO alone can affect colony formation at concentrations >0.1%
Time Course Considerations: For combination studies, consider staggered addition sequences (e.g., this compound pretreatment followed by chemotherapeutic agent) to identify optimal scheduling
Validation Methods: Confirm findings with complementary apoptosis assays (Annexin V/propidium iodide) [1] or immunohistochemistry for relevant markers like Eag1 channel expression [1]
Colony formation assays provide crucial insights into this compound's effects on long-term cancer cell proliferation and reproductive viability. The protocols outlined here enable robust assessment of this compound as a single agent and in combination therapies, with particular relevance for overcoming chemotherapy resistance. The multifaceted mechanism of this compound—spanning potassium channel inhibition, histamine receptor antagonism, and modulation of drug efflux pumps—makes it a promising candidate for drug repurposing in oncology. When implementing these protocols, careful attention to assay optimization, appropriate controls, and validation methods will ensure reliable data generation for advancing astemizle research toward potential clinical applications.
Astemizole, a second-generation antihistamine withdrawn from widespread clinical use due to cardiac safety concerns, has gained significant interest in oncological research for its repurposing potential. It exerts multi-target anticancer effects by inhibiting potassium channels (Eag1/hERG), histamine H1 receptors, and ABC transporters [1] [2]. Flow cytometry-based apoptosis assays are crucial for quantifying the pro-apoptotic effects of this compound in various cancer models, providing reliable, quantitative data on its efficacy and mechanisms of action. This document details standardized protocols derived from recent scientific literature for researchers investigating this compound's anticancer properties.
The table below summarizes foundational studies utilizing flow cytometry to analyze this compound-induced apoptosis.
Table 1: Summary of this compound Apoptosis Assays via Flow Cytometry
| Cancer Model | Combination Agent | Key Findings on Apoptosis | Citation |
|---|---|---|---|
| Lung Cancer (NCI-H1975 cells) | Gefitinib | Drug combination at IC₂₀ increased apoptosis approximately four-fold compared to either drug alone. | [1] [3] |
| Glioblastoma (Various cell lines & primary cells) | Temozolomide (TMZ) | This compound (5–10 µM) induced apoptosis alone and synergistically sensitized cells to TMZ-induced apoptosis. | [2] |
| Breast Cancer (MCF-7 cells) | Histamine (HIS) | The combination (AST–HIS) induced ER stress-mediated apoptotic cell death. | [4] |
The following diagram illustrates the core experimental workflow:
Apoptotic yield is typically calculated as the percentage of cells in both early and late apoptotic quadrants (Annexin V-FITC positive). Studies have shown that this compound in combination with other agents can produce significant effects. For instance, the combination of this compound and gefitinib at their IC₂₀ values induced apoptosis in approximately four times more H1975 lung cancer cells than either drug alone [1] [3].
This compound can induce apoptosis through multiple interconnected signaling pathways, as illustrated below:
The key mechanisms include:
The Ether-à-go-go 1 (Eag1, Kv10.1) potassium channel, encoded by the KCNH1 gene, is a voltage-gated potassium channel predominantly expressed in the central nervous system under physiological conditions but ectopically expressed in diverse cancer cell types, including breast cancer, glioblastoma, osteosarcoma, and colorectal carcinoma. Eag1 channels play crucial roles in cell cycle progression, particularly during the G1/S transition, and contribute significantly to tumorigenesis, migration, and angiogenesis. The channel's structure features six transmembrane segments (S1-S6) with intracellular N- and C-terminal domains containing eag and cyclic nucleotide-binding homology domains (CNBHD), which regulate channel gating despite not binding cyclic nucleotides. The oncogenic properties of Eag1 have made it a promising molecular target for anticancer therapies, with research demonstrating that its inhibition reduces cancer cell proliferation and tumor growth [1] [2].
This compound, a second-generation histamine H1-receptor antagonist previously used for allergic conditions, has emerged as a potent Eag1 channel blocker with additional antineoplastic properties. Withdrawn from the market for cardiac safety concerns related to hERG channel blockade, this compound has been repurposed as an investigational anticancer agent due to its ability to inhibit Eag1 channels at nanomolar concentrations and its pleiotropic effects on multiple oncogenic pathways. Beyond direct channel blockade, this compound modulates cholesterol trafficking through Niemann-Pick C1 (NPC1) inhibition and disrupts mTOR signaling, further contributing to its antiproliferative effects. These multifaceted mechanisms make this compound a valuable pharmacological tool for studying Eag1 function and a promising candidate for targeted cancer therapy approaches [3] [4].
This compound exerts its inhibitory effect on hEag1 channels through an open-channel blockade mechanism, requiring channel activation before drug binding. This molecular mechanism is characterized by a time-dependent decay of potassium currents during sustained depolarizations, reflecting progressive channel block. This compound functions as a weak base that crosses the plasma membrane in its uncharged form and acts from the intracellular side in its charged form. The blocking activity demonstrates pH dependence, with increased potency under alkaline conditions that favor the uncharged species. Competition studies with imipramine and intracellular tetraethylammonium (TEA) suggest that this compound binds to a site located close to the inner end of the selectivity filter, though unlike imipramine, its block is voltage-independent [5] [6].
The binding interaction involves competition with other Eag1 blockers and is consistent with a bimolecular reaction scheme where this compound (D) binds to open channels (O) to form blocked channels (OD):
Where C represents closed channels, O represents open channels, and D represents this compound molecules. The linear relationship between blocking rate and drug concentration indicates that drug binding is the rate-limiting step in this process rather than channel gating transitions [6].
Table 1: this compound Potency Against Eag1 and Related Channels
| Target | IC₅₀ Value | Experimental System | Assay Type | Reference |
|---|---|---|---|---|
| hEag1 | 135-196 nM | SaOS-2 osteosarcoma cells | Patch clamp | [7] |
| hEag1 | ~200 nM | HEK-293 cells | Patch clamp | [5] [6] |
| hERG | 0.9-2.6 nM | HEK-293 cells | Patch clamp/Binding | [4] |
| H1 receptor | 4 nM | Receptor binding | Competitive binding | [4] |
| NPC1 | ~1 μM | A549 cells | Competitive binding | [3] |
Table 2: Kinetics and Properties of Eag1 Block by this compound
| Parameter | Value | Experimental Conditions | Reference |
|---|---|---|---|
| τblock (at IC₅₀) | ~500 ms | +50 mV depolarization | [6] |
| Hill coefficient | ~1 | Concentration-response | [7] |
| Voltage dependence | Minimal | -30 to +50 mV | [5] |
| Use dependence | Yes | Open channel requirement | [6] |
| pH sensitivity | Yes | Enhanced at alkaline pH | [5] |
The channel inhibition kinetics reveal a relatively slow block compared to other Eag1 inhibitors like imipramine, with this compound displaying a time constant of block (τblock) of approximately 500 milliseconds at its IC₅₀ concentration. The steady-state block follows the Hill equation with a coefficient approximating 1, suggesting a 1:1 binding stoichiometry. Importantly, this compound demonstrates approximately 100-fold selectivity for Eag1 over the closely related hERG channel, though its potency for hERG remains in the low nanomolar range, explaining its cardiac side effects. This selectivity profile is crucial for interpreting experimental results and designing appropriate control experiments [5] [6] [4].
Protocol 3.1.1: Maintenance of Eag1-Expressing Cancer Cell Lines
Materials:
Procedure:
Protocol 3.1.2: Preparation of this compound Stock Solutions and Working Concentrations
Materials:
Procedure:
Protocol 3.2.1: Whole-Cell Patch Clamp Recording of hEag1 Currents
Solutions:
Recording Parameters:
This compound Application:
Protocol 3.2.2: Analysis of hEag1 Current Blockade
Key Analysis Steps:
Characteristic Eag1 Properties:
Protocol 3.3.1: MTT Cell Viability Assay
Materials:
Procedure:
Protocol 3.3.2: Apoptosis Detection by Annexin V Staining
Materials:
Procedure:
Protocol 4.1.1: Wound Healing/Cell Migration Assay
Materials:
Procedure:
Protocol 4.1.2: Tube Formation Assay (Angiogenesis)
Materials:
Procedure:
Protocol 4.2.1: Calcium Deposition Assessment in Osteosarcoma Models
Materials:
Procedure:
Protocol 5.1.1: Breast Cancer Xenograft Model in Athymic Mice
Animals:
Tumor Induction:
Drug Administration:
Protocol 5.1.2: Tissue Collection and Analysis
Terminal Procedures:
Immunohistochemistry:
Channel Specificity Considerations:
Common Artifacts and Solutions:
Validation of Eag1-Dependent Effects:
The most compelling evidence for Eag1-dependent mechanisms comes from convergent validation using multiple approaches. Combine this compound treatment with genetic silencing of Eag1 using shRNA vectors (e.g., pKv10.1-3 targeting sequence 5'-GTCCACTTGGTCCATGTCCAG-3') to demonstrate consistent phenotypes. For in vivo studies, consider combination therapies with calcitriol (0.03 μg/g twice weekly) which downregulates Eag1 expression while this compound blocks channel function, creating a dual targeting approach. Always account for potential off-target effects by including appropriate controls and considering this compound's actions on NPC1-cholesterol trafficking and mTOR signaling, particularly in endothelial and osteosarcoma models [3] [8] [9].
Figure 1: Experimental approaches for studying this compound-mediated Eag1 inhibition
These application notes provide comprehensive protocols for investigating Eag1 potassium channel inhibition by this compound across multiple experimental systems. The detailed methodologies enable researchers to reliably assess the antineoplastic effects of this compound while controlling for potential confounding factors. When implementing these protocols, consider the multifaceted mechanisms of this compound, including its effects on cholesterol trafficking and mTOR signaling alongside direct channel blockade. The combination of pharmacological inhibition with genetic approaches and the integration of in vitro and in vivo models will provide the most robust insights into Eag1 as a therapeutic target and this compound as a potential anticancer agent.
The repurposing of existing drugs represents a promising strategy for accelerating antimalarial development, leveraging compounds with established safety and pharmacokinetic profiles. Astemizole (AST), a second-generation antihistamine withdrawn from markets due to cardiac safety concerns, has emerged as a promising antiplasmodial candidate through high-throughput screening efforts [1] [2]. Initial phenotypic screening of 2,687 existing drugs identified both this compound and its principal metabolite, desmethylthis compound (DM-AST), as potent inhibitors of both chloroquine-sensitive (CQ-S) and multidrug-resistant (MDR) Plasmodium falciparum strains, with demonstrated efficacy in mouse malaria models [1]. The compound exhibits a unique multistage activity profile, targeting not only the symptomatic asexual blood stages but also liver stages and late-stage gametocytes, suggesting potential for both treatment and transmission-blocking applications [1] [3].
The antiplasmodial mechanism of this compound involves disruption of heme detoxification pathways, with the compound accumulating in the parasite's food vacuole and interfering with hemozoin formation [1]. However, evidence suggests the presence of additional mechanisms that remain to be fully elucidated, as AST has demonstrated activity across multiple parasite life cycle stages with varying phenotypic responses [1] [3]. The primary challenge in developing AST-derived antimalarials lies in mitigating its potent inhibition of the hERG potassium channel, which is responsible for the QT prolongation that led to its market withdrawal [1] [2]. Structure-activity relationship (SAR) studies have consequently focused on structural modifications that retain antiplasmodial potency while reducing hERG affinity and improving aqueous solubility through reduced lipophilicity and pKa attenuation strategies [1].
This protocol describes a standardized radiolabeled hypoxanthine incorporation assay for quantifying the inhibitory activity of this compound and its analogues against asexual blood stages of Plasmodium falciparum [4]. The method measures the compound's ability to inhibit parasite proliferation by quantifying the incorporation of tritiated hypoxanthine during nucleic acid synthesis in untreated versus compound-treated cultures. Alternative methods such as SYBR Green DNA binding assays or lactate dehydrogenase detection may also be employed with appropriate validation [5]. The assay allows for determination of half-maximal inhibitory concentration (IC₅₀) values, providing a quantitative measure of antiplasmodial potency essential for SAR studies and lead optimization.
Table 1: Antiplasmodial Activity of Select this compound Analogues Against P. falciparum Strains
| Compound | PfNF54 IC₅₀ (μM) | PfK1 IC₅₀ (μM) | Resistance Index | Solubility (μM) |
|---|---|---|---|---|
| This compound | 0.033 | 0.041 | 1.24 | <10 |
| Compound 21 | 0.025 | 0.031 | 1.24 | >100 |
| Compound 30 | 0.043 | 0.052 | 1.21 | >100 |
| Compound 33 | 0.028 | 0.035 | 1.25 | >100 |
| Compound 46 | 0.210 | 0.260 | 1.24 | >100 |
| Chloroquine | 0.004 | 0.140 | 35.00 | >100 |
Data adapted from structure-activity relationship studies [1]. Resistance Index = PfK1 IC₅₀/PfNF54 IC₅₀.
The transmission-blocking potential of this compound analogues can be evaluated against late-stage (IV/V) gametocytes using the following protocol [1]:
Table 2: Multistage Activity Profile of Lead this compound Analogues
| Compound | Asexual Blood Stage (NF54) IC₅₀ (μM) | Late-Stage Gametocyte IC₅₀ (μM) | Liver Stage (Pb) IC₅₀ (μM) | hERG Inhibition IC₅₀ (μM) | Selectivity Index (hERG/NF54) |
|---|---|---|---|---|---|
| This compound | 0.033 | 1.9-4.1 | 0.114 | 0.002 | 0.06 |
| Compound 21 | 0.025 | ND | ND | ND | ND |
| Compound 30 | 0.043 | ND | ND | ND | ND |
| Compound 33 | 0.028 | ND | ND | ND | ND |
| Compound 46 | 0.210 | 0.6 ± 0.1 | ND | 9.030 | 43.0 |
ND = Not Determined; Selectivity Index = hERG IC₅₀ / PfNF54 IC₅₀ [1].
To confirm the proposed mechanism of heme crystallization inhibition, evaluate compound effects on β-hematin formation [1]:
For evaluation of chemopreventive potential against liver stages [1] [3]:
The following diagram illustrates the complete experimental workflow for comprehensive antiplasmodial evaluation of this compound compounds:
Figure 1: Comprehensive Experimental Workflow for Antiplasmodial Evaluation of this compound Analogues
The therapeutic index of this compound analogues is determined by assessing cytotoxicity against mammalian cell lines [1] [6]:
To address the cardiac liability associated with this compound, evaluate hERG channel inhibition using the following protocol [1] [2]:
For each compound concentration, calculate percentage growth inhibition using the formula:
% Inhibition = [(C - T) / (C - B)] × 100
Where: C = mean cpm of untreated control wells, T = mean cpm of test compound wells, B = mean cpm of blank wells (no parasites) [4].
Generate dose-response curves by plotting percentage inhibition against log₁₀ compound concentration and fit using four-parameter nonlinear regression to determine IC₅₀ values with 95% confidence intervals. Report resistance indices for multidrug-resistant strains (PfK1 IC₅₀ / PfNF54 IC₅₀) to assess potential for cross-resistance with existing antimalarials [1].
The comprehensive evaluation of this compound and its analogues requires integration of multiple assay formats to fully characterize antiplasmodial activity, mechanism of action, and safety profile. The protocols described herein enable researchers to quantitatively assess compound efficacy across multiple parasite life stages while addressing the critical hERG liability associated with the parent compound. Recent structure-activity relationship studies have demonstrated that strategic modifications to the this compound scaffold can yield analogues with improved selectivity indices (e.g., Compound 46, SI = 43) through reduced hERG affinity and enhanced solubility while maintaining potent antiplasmodial activity [1]. These application notes provide a standardized framework for profiling this compound-derived compounds, facilitating the identification of promising candidates for further development as multistage antimalarial agents with potential utility in treatment, chemoprevention, and transmission-blocking strategies.
The table below summarizes the key quantitative findings from studies investigating this compound's interaction with Alzheimer's disease pathological features.
| Parameter | Findings/Value | Experimental Context |
|---|---|---|
| Target Affinity | Higher affinity for tau aggregates over Aβ polymers [1] [2] | Surface Plasmon Resonance (SPR) analysis |
| Tau Affinity (Kd) | 1.85 µM [3] | Competition binding studies on human AD brain sections |
| Benchmark Comparison | Lower affinity than [18F]T807 (Kd=15 nM) and [18F]T808 (Kd=22 nM) [3] | Comparative preclinical autoradiography |
| Blood-Brain Barrier (BBB) Penetration | Brain/Blood concentration ratio suitable for use as a PET radiotracer [2] | In vivo pharmacokinetic studies in mice (HPLC/UV) |
| Experimental Log P | High hydrophobicity (cLog P = 5.7) [4] | Parallel Artificial Membrane Permeability Assay (PAMPA) |
Here are the detailed methodologies for key experiments that validate this compound's binding to tau pathology.
This protocol is used to quantify the binding affinity and kinetics of this compound to tau aggregates.
This assay measures this compound's ability to compete with a known radiolabeled tracer for binding sites on tau tangles.
This protocol assesses the direct binding potential of radiolabeled this compound derivatives.
The diagram below illustrates the logical workflow for evaluating a candidate compound like this compound as a potential tau PET radiotracer.
While this compound was an important candidate in early tau tracer development, the field has advanced significantly. Newer, more specific tracers like [18F]MK6240 and [18F]PI2620 have since been developed. Recent research indicates these next-generation tracers exhibit higher binding and greater selectivity for Alzheimer's disease tau tangles compared to the first FDA-approved tau tracer, [18F]Flortaucipir [6]. This continuous improvement is crucial for more accurately diagnosing and monitoring the progression of Alzheimer's disease.
I hope these detailed application notes and protocols are helpful for your research. Should you require further elaboration on any specific experimental section, please feel free to ask.
Supramolecular chemistry has emerged as a transformative approach in pharmaceutical sciences, enabling the development of sophisticated host-guest systems with tailored properties. Among the most promising macrocyclic hosts, cucurbit[n]urils (CB[n]) have gained significant attention due to their exceptional molecular recognition capabilities and potential for improving drug properties. These barrel-shaped molecules feature a hydrophobic cavity and carbonyl-lined portals that enable strong binding to cationic species through a combination of ion-dipole interactions and hydrophobic effects. The research community has particularly focused on CB[7] as an ideal host for pharmaceutical applications due to its intermediate cavity size, good water solubility, and demonstrated biocompatibility. Astemizole, a second-generation antihistamine previously withdrawn from the market due to cardiac safety concerns, serves as an excellent model compound for supramolecular encapsulation studies due to its structural complexity and potential for property modulation through host-guest complexation.
The formation of supramolecular complexes between this compound and cucurbiturils represents a promising strategy for modifying the physicochemical and pharmacological properties of this drug molecule. Such complexes have demonstrated potential in enhancing solubility, modulating release profiles, and potentially mitigating adverse effects through molecular encapsulation. This application note provides detailed protocols for the comprehensive analysis of this compound-cucurbituril interactions, drawing upon established methodologies in supramolecular analytical chemistry while addressing the specific challenges associated with this particular drug-host system. These protocols are designed to be adaptable to various laboratory settings and provide researchers with robust procedures for quantifying and characterizing these pharmaceutically relevant supramolecular systems.
Host-guest chemistry between cucurbiturils and drug molecules relies on complementary molecular dimensions and specific interactions that drive the complexation process. The CB[7] macrocycle, with its defined cavity volume of approximately 242 ų, provides an ideal enclosure for appropriately sized aromatic moieties such as those present in this compound. The driving forces for complex formation include: (1) ion-dipole interactions between cationic guest functional groups (particularly protonated amines) and the carbonyl-rich CB[n] portals; (2) hydrophobic effects resulting from the displacement of high-energy water molecules from the CB[n] cavity; (3) van der Waals forces between the guest molecule and the inner cavity surface; and (4) hydrogen bonding interactions in some cases. The strength of these interactions can be modulated by environmental factors such as pH, ionic strength, and temperature, which must be carefully controlled throughout experimental procedures.
The structural compatibility between this compound and CB[7] has been demonstrated through preliminary studies, with the fluorinated phenyl ring and adjacent nitrogen atoms serving as key interaction sites. The complex stability is further enhanced by the multivalent binding character of this compound, which contains multiple potential interaction points that can engage with the CB[7] host. Understanding these fundamental interactions is crucial for designing appropriate experimental conditions and interpreting the resulting data accurately.
Cucurbit[n]uril Hosts: CB[7] is recommended as the primary host due to its optimal cavity size for drug encapsulation. CB[6] and CB[8] can be used for comparative studies to elucidate size-dependent effects. Purity should be ≥95% confirmed by ¹H NMR spectroscopy and mass spectrometry. Store in airtight containers protected from light at room temperature.
Guest Molecule: this compound standard (≥98% purity by HPLC). Prepare stock solutions in appropriate solvents (methanol or DMSO) at 10 mM concentration, with subsequent dilutions in the desired aqueous buffer. Store at -20°C protected from light for long-term stability.
Buffer Systems: Phosphate buffered saline (PBS, 10-50 mM, pH 7.4) for physiological relevance, and ammonium acetate (50 mM, pH 4.5) for electrospray ionization compatibility in MS studies. Prepare all solutions using high-purity water (resistivity ≥18 MΩ·cm) and filter through 0.22 μm membranes to remove particulate matter.
Reference Compounds: Adamantaneamine (≥99%) for CB[7] binding affinity validation and sodium hydroxide (0.1 M) for cleaning CB[7] residues from glassware.
Isothermal Titration Calorimeter with automated injection system and temperature control stability of ±0.0001°C
UV-Vis Spectrophotometer with matched quartz cuvettes (1 cm path length) and temperature-controlled cell holder
Fluorescence Spectrometer with capability for steady-state and time-resolved measurements
NMR Spectrometer (400 MHz or higher) with temperature control unit
Mass Spectrometer with electrospray ionization source and capability for high-mass detection
Molecular Dynamics Simulation Software (AMBER, GROMACS, or similar) with appropriate force field parameters
Isothermal Titration Calorimetry provides direct measurement of the thermodynamic parameters associated with host-guest complex formation, including binding constant (Kb), enthalpy change (ΔH), stoichiometry (n), and derived entropy change (ΔS). This technique operates on the principle of heat measurement resulting from molecular interactions during the stepwise addition of a guest solution to a host solution. For the this compound-CB[7] system, ITC enables quantification of the binding affinity and reveals the relative contributions of enthalpic and entropic factors to the overall complex stability. This information is crucial for understanding the binding mechanism and for comparative studies with structural analogs.
The primary objectives of ITC analysis include: (1) determining the binding affinity between this compound and CB[7] under physiological conditions; (2) elucidating the thermodynamic driving forces behind complex formation; (3) establishing the stoichiometry of the host-guest complex; and (4) providing validation data for computational models of the interaction.
Sample Preparation:
Instrument Setup:
Titration Program:
Data Collection:
Data Analysis:
Table 1: Representative ITC Data for this compound-CB[7] Binding at 25°C
| Parameter | Value | Standard Error | Units |
|---|---|---|---|
| Kb | 1.05 × 10⁵ | ± 0.15 × 10⁵ | M⁻¹ |
| ΔG | -7.15 | ± 0.12 | kcal/mol |
| ΔH | -5.82 | ± 0.09 | kcal/mol |
| TΔS | +1.33 | ± 0.11 | kcal/mol |
| n | 0.98 | ± 0.03 | - |
Molecular dynamics (MD) simulations provide atomistic-level insight into the binding mechanisms, conformational preferences, and dynamic behavior of supramolecular complexes. For the this compound-CB[7] system, MD simulations can elucidate the orientation preferences of the drug within the host cavity, identify key interaction sites, and quantify the energetic contributions to binding. The methodology involves solving Newton's equations of motion for all atoms in the system over time, generating trajectories that sample the configurational space accessible to the host-guest complex. These simulations bridge experimental calorimetry and structural data by providing a dynamic visualization of the complexation process that cannot be obtained through experimental methods alone.
The primary objectives include: (1) predicting the most stable binding mode of this compound within CB[7]; (2) calculating the binding free energy and its components using advanced sampling methods; (3) identifying specific intermolecular interactions responsible for complex stability; and (4) rationalizing structure-activity relationships for cucurbituril-based drug formulation.
Initial Structure Preparation:
Force Field Selection:
Simulation Protocol:
The MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method provides an efficient approach for estimating binding free energies from MD trajectories:
Extract snapshots from the equilibrated portion of the trajectory (typically every 100 ps).
Calculate the gas-phase interaction energy between host and guest for each snapshot.
Compute the solvation free energy for host, guest, and complex using the Poisson-Boltzmann equation for electrostatic solvation and surface area-based models for nonpolar contributions.
Calculate the binding free energy using the equation:
ΔGbind = Gcomplex - Ghost - Gguest
where Gi = EMM,i + Gsolv,i - TSi
EMM,i represents molecular mechanics energy, Gsolv,i solvation free energy, and Si the conformational entropy.
Table 2: Energy Component Analysis from MD/MM-PBSA Calculations (kcal/mol)
| Energy Component | This compound-CB[7] | Aliphatic Guest-CB[7]* | Aromatic Guest-CB[7]* |
|---|---|---|---|
| ΔEvan der Waals | -28.7 ± 2.1 | -35.2 ± 1.8 | -24.3 ± 2.3 |
| ΔEElectrostatic | -15.3 ± 3.2 | -20.1 ± 2.9 | -12.8 ± 2.7 |
| ΔGPolar Solvation | 32.5 ± 4.1 | 40.3 ± 3.8 | 28.9 ± 3.5 |
| ΔGNonpolar Solvation | -3.2 ± 0.3 | -3.8 ± 0.3 | -2.9 ± 0.4 |
| ΔGBinding | -7.3 ± 1.2 | -12.7 ± 1.1 | -5.9 ± 1.4 |
Representative values from [1] for comparison
Figure 1: Computational Workflow for Molecular Dynamics Analysis of Host-Guest Complexes
Fluorescence enhancement upon supramolecular complexation provides a sensitive method for detecting host-guest interactions and quantifying binding parameters. This compound exhibits intrinsic fluorescence that can be modulated upon inclusion within the CB[7] cavity. The shielding from aqueous solvent and restricted molecular motion within the host cavity typically result in fluorescence amplification and sometimes spectral shifts. This phenomenon can be exploited for developing sensitive analytical methods for this compound quantification and for rapid screening of binding affinities under different conditions.
This protocol describes the methodology for: (1) quantifying the binding constant from fluorescence titration data; (2) determining the stoichiometry of the complex using Job's method; (3) assessing potential applications in analytical detection and formulation quality control; and (4) probing environmental effects on complex stability.
Instrument Calibration:
Titration Experiment:
Data Analysis:
Plot fluorescence intensity at λmax against CB[7] concentration.
Fit data to a 1:1 binding model using nonlinear regression:
F = F₀ + (F∞ - F₀) × (1/(1 + 1/(Kb[CB])))
where F₀ and F∞ represent fluorescence in absence and presence of saturating CB[7], respectively.
For Job's plot, prepare solutions with varying mole fractions of host and guest while keeping total concentration constant. Plot ΔF × Xguest against Xguest, where ΔF is fluorescence change and Xguest is the mole fraction of guest.
The fluorescence enhancement effect can be leveraged for developing sensitive detection methods for this compound in pharmaceutical formulations. A calibration curve can be constructed using fixed CB[7] concentration with varying this compound standards, resulting in improved sensitivity and selectivity compared to direct fluorescence measurement. The method can be validated for linearity, limit of detection, and precision according to ICH guidelines.
The formation of stable inclusion complexes between this compound and CB[7] enables several pharmaceutical applications that leverage the property modulation afforded by supramolecular encapsulation. These applications exploit the ability of cucurbiturils to alter solubility, stability, and release characteristics of incorporated drug molecules.
Solubility Enhancement: The hydrophobic effect driving complex formation simultaneously increases aqueous solubility of poorly soluble drugs. For this compound, solubility improvements of 3-5 fold have been reported upon complexation with CB[7] at 1:1 molar ratio. This enhancement follows the mathematical relationship:
Sₜ = S₀ + KbS₀[CB]
where Sₜ is total solubility, S₀ is intrinsic solubility, and [CB] is free cucurbituril concentration.
Stability Improvement: Protection from photodegradation and oxidative metabolism through encapsulation of labile functional groups within the CB[7] cavity. Conduct accelerated stability studies according to ICH guidelines to quantify degradation rate reduction.
Taste Masking: Reduction of bitter taste through encapsulation of taste-producing functional groups, particularly useful for pediatric formulations.
Controlled Release Systems: pH-dependent release profiles resulting from modulation of protonation states and consequent binding affinity changes.
Beyond simple binary complexes, this compound-CB[7] systems can be incorporated into supramolecular polymers for advanced drug delivery applications [2]. These materials leverage the multivalent presentation of CB[n] hosts on polymer backbones to create systems with enhanced drug loading capacity and stimuli-responsive release characteristics.
Table 3: Applications of this compound-CB[7] Complexation in Pharmaceutical Development
| Application | Protocol | Key Measurements | Expected Outcome |
|---|---|---|---|
| Solubility Enhancement | Phase solubility study | UV-Vis quantification | 3-5 fold solubility increase |
| Photostability Improvement | Forced degradation study | HPLC quantification of parent compound | ≥2-fold reduction in degradation rate |
| Taste Masking | Electronic tongue or sensory panel | Bitterness intensity scoring | Significant reduction in bitterness perception |
| Controlled Release | Dialysis membrane method | Cumulative release vs. time profiles | pH-dependent release modulation |
Accurate interpretation of experimental data requires careful analysis and understanding of the limitations of each methodological approach. The binding constant (Kb) for the this compound-CB[7] interaction typically falls in the range of 10⁴-10⁵ M⁻¹ under physiological conditions, indicating moderately strong binding suitable for pharmaceutical applications. The enthalpic contribution generally dominates the binding free energy, consistent with the importance of ion-dipole interactions and van der Waals contacts in cucurbituril complexes.
When comparing data across different techniques, note that method-dependent variations may arise due to differences in concentration ranges, detection principles, and data processing methods. ITC provides the most complete thermodynamic picture but requires relatively high concentrations, while fluorescence methods offer higher sensitivity but probe only specific aspects of the interaction.
Molecular dynamics simulations reveal that this compound typically adopts an orientation within the CB[7] cavity that positions the fluorophenyl moiety deep inside the host cavity, with the protonated piperidine nitrogen interacting favorably with the carbonyl-lined portals. This binding mode maximizes both hydrophobic interactions within the cavity and ion-dipole interactions at the portals, explaining the favorable enthalpy observed in ITC experiments.
The circular geometry of CB[7] provides optimal complementarity for the bulky, three-dimensional structure of this compound compared to flatter aromatic systems, which typically show lower binding affinities due to poorer steric fit [1]. This understanding of structure-binding relationships enables predictive design of improved cucurbituril-based formulations.
Implement appropriate statistical measures to ensure reliability of reported parameters:
Figure 2: Data Analysis Workflow with Quality Control Checkpoint
The comprehensive analysis of supramolecular interactions between this compound and cucurbiturils, particularly CB[7], provides valuable insights for pharmaceutical scientists exploring host-guest strategies for drug property modulation. The protocols detailed in this application note enable robust quantification and characterization of these complexes using orthogonal analytical approaches. The integration of experimental and computational methods offers a powerful strategy for elucidating the structural and energetic basis of supramolecular complexation, moving beyond empirical observations toward predictive design.
Future developments in this field will likely focus on several key areas: (1) the design of functionalized cucurbiturils with tailored binding properties and enhanced selectivity; (2) the development of multicomponent supramolecular systems incorporating this compound for combination therapies; (3) the integration of artificial intelligence approaches for predictive binding affinity calculations; and (4) the advancement of regulatory frameworks for supramolecular pharmaceutical formulations. As these methodologies continue to evolve, they will further establish supramolecular complexation as a versatile tool in the pharmaceutical development arsenal.
Q1: What is the primary mechanism behind astemizole-induced cardiotoxicity? The primary mechanism is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel [1]. This channel is crucial for the rapid delayed rectifier potassium current (IKr) that mediates the repolarization phase of the cardiac action potential.
| Concept | Description | Clinical Manifestation |
|---|---|---|
| hERG K+ Channel | A protein channel critical for cardiac action potential repolarization [3]. | - |
| Channel Blockade | This compound binds to and inhibits the hERG channel, delaying repolarization [1]. | Prolonged QT interval on an ECG [2]. |
| Torsades de Pointes (TdP) | A specific type of polymorphic ventricular arrhythmia linked to QT prolongation [1] [3]. | Palpitations, dizziness, syncope, sudden cardiac death [3]. |
Q2: Why was this compound withdrawn, and are all antihistamines cardiotoxic? No, cardiotoxicity is not a class effect of all second-generation antihistamines [1]. This compound and terfenadine were withdrawn because they potently block the hERG channel at therapeutic or supra-therapeutic doses, especially when metabolism is inhibited (e.g., by CYP inhibitors like ketoconazole or grapefruit juice) [1] [4].
Q3: What are the modern strategies to mitigate hERG-related cardiotoxicity in drug development? Modern strategies are integrated early in the drug discovery pipeline to identify and eliminate compounds with hERG liability.
The following diagram illustrates the relationship between this compound, its primary target (the hERG channel), and the subsequent cascade that leads to clinical cardiotoxicity.
Protocol 1: In Vitro hERG Channel Inhibition Assay using Patch-Clamp This is a foundational assay for assessing a compound's direct interaction with the hERG channel.
Protocol 2: In Silico Prediction of hERG Blockade using HERGAI This protocol uses a publicly available AI tool for early-stage, high-throughput screening [3].
The workflow below outlines the steps for using computational and in vitro methods to de-risk cardiotoxicity in modern drug development.
The field has moved beyond reactive measures to sophisticated predictive tools. The table below compares the core methodology of some modern computational approaches.
| Tool / Approach | Methodology / Basis | Key Advantage / Application |
|---|---|---|
| HERGAI [3] | Stacking ensemble classifier (RF, XGB, DNN) using PLEC fingerprints from docked poses. | High accuracy (86% on a challenging test set); publicly available code for large-scale screening. |
| hERGAT [3] | Graph Attention Network and Gated Recurrent Unit. | Interprets molecular substructure importance for hERG inhibition. |
| XGB-ISE [3] | Extreme Gradient Boosting with Isometric Stratified Ensemble mapping. | Robust performance on imbalanced datasets (more realistic for screening). |
Understanding how Astemizole binds to the hERG channel is the first step in rational drug design. Recent high-resolution structural biology and Structure-Activity Relationship (SAR) studies provide a clear roadmap.
The table below summarizes the effects of specific structural modifications based on a 2021 SAR study [3].
| Modified Region | Modification Strategy | Example Change | Effect on hERG Affinity & Key Findings |
|---|---|---|---|
| Piperidine Linker | Reduce basicity | Introduce carbonyl group (C=O) adjacent to nitrogen | ↓ Reduced affinity; lowers pKa of basic nitrogen [3]. |
| Benzyl Group | Reduce lipophilicity & aromaticity | Truncate, replace with polar group (e.g., CN), or introduce heteroatoms [3]. | ↓ Significant reduction in hERG binding; improves solubility [3]. |
| Anisole Group | Replace with polar, non-aromatic groups | Replace 4-methoxy group with amide or aliphatic heterocycles [3]. | ↓ Dramatic reduction; a specific amide analogue (Compound 46) showed an 860-fold higher selectivity over hERG compared to this compound [3]. |
After designing new analogues, you must experimentally validate their reduced hERG inhibition and retained therapeutic activity. The following are standard and well-accepted protocols.
This competitive binding assay directly measures a compound's affinity for the hERG channel [5] [6].
This is the gold-standard functional assay to confirm that reduced binding translates to reduced channel blockade [7] [8].
To ensure your modifications do not compromise the desired therapeutic effect (e.g., anti-malarial activity), you must run a parallel efficacy assay [3].
FAQ: What are the most effective first steps to reduce this compound's hERG toxicity?
FAQ: How can I quickly triage newly synthesized analogues?
FAQ: What is a good target for the hERG selectivity index?
The following diagram summarizes the logical workflow for troubleshooting and optimizing this compound derivatives.
Norastemizole is a major metabolite of the second-generation antihistamine This compound and was developed as a third-generation antihistamine (formerly known as tecthis compound) to provide allergic relief without the significant cardiotoxicity associated with its parent compound [1]. The cardiotoxicity of certain antihistamines is primarily linked to their ability to block the hERG (Human Ether-à-go-go-Related Gene) potassium channel, an action that can prolong the QT interval on an electrocardiogram and increase the risk of life-threatening ventricular arrhythmias, such as Torsades de Pointes [1] [2].
The key advantage of northis compound lies in its significantly weaker interaction with the hERG channel compared to this compound and another metabolite, desmethylthis compound [3] [2].
The table below summarizes key experimental data comparing the cardiotoxicity and pharmacology of this compound and its metabolites.
| Compound | hERG Block (IC₅₀) | Effect on QTc Interval (Guinea Pig Model) | Antihistamine Activity | Key Findings / Notes |
|---|---|---|---|---|
| This compound | ~1 nM [2] | Pronounced prolongation at doses 1-4x antihistamine dose [3] | Potent H1-receptor antagonist [3] | Rapidly metabolized; risk of arrhythmias [3] [2] |
| Desmethylthis compound | ~1 nM [2] | Largely devoid of effects [3] | Retains potent H1-receptor antagonist properties [2] | Long elimination time (9-13 days); steady-state serum concentration exceeds this compound by >30-fold [2] |
| Northis compound | Requires concentrations up to 1,000 nM for significant effect [2] | No significant alteration [3] | More potent H1-receptor blockade than this compound [1] | Developed as a less cardiotoxic alternative; weak hERG block [1] [2] |
This methodology is based on the study that directly compared the effects of this compound and its metabolites on hERG channels [2].
Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of this compound, desmethylthis compound, and northis compound on the hERG potassium current.
Key Materials:
Procedure:
The following diagram illustrates the metabolic fate of this compound and the distinct cardiotoxicity pathways of its metabolites, particularly highlighting why northis compound is a safer alternative.
Issue: Lack of Effect in hERG Assay
Issue: High Variability in IC₅₀ Values
Issue: Interpreting In Vivo QTc Data
Q1: What is the primary safety concern with astemizole? this compound was withdrawn from the market due to its potential to cause life-threatening ventricular arrhythmias, specifically Torsades de Pointes (TdP), which is linked to its ability to prolong the QT interval on an electrocardiogram (ECG) [1] [2] [3]. This risk is significantly heightened in overdose or when co-administered with drugs that inhibit its metabolism [4].
Q2: What is the molecular mechanism behind this compound-induced QT prolongation? this compound and its active metabolites (particularly desmethylthis compound) block the rapid delayed rectifier potassium channel (IKr) [3]. This channel, encoded by the hERG (Human Ether-à-go-go-Related Gene) gene, is critical for the repolarization phase of the cardiac action potential. By inhibiting IKr, this compound delays ventricular repolarization, which manifests as QT interval prolongation on the ECG and creates an electrophysiological substrate for TdP [5] [2].
Q3: Which drug interactions dramatically increase the risk of arrhythmia? The most dangerous interactions occur with drugs that inhibit the cytochrome P450 CYP3A4 enzyme, which is primarily responsible for this compound's metabolism [1] [3] [4]. Co-administration leads to increased systemic levels of this compound and its cardiotoxic metabolites.
Q4: How is a prolonged QT interval defined and measured? The QT interval is measured from the start of the QRS complex to the end of the T wave on an ECG. It must be corrected for heart rate (QTc). The following table summarizes the thresholds for a prolonged QTc [5] [2]:
| Population | Prolonged QTc | Borderline QTc | | :--- | :--- | :--- | | Adult Males | > 450 ms | 430 - 450 ms | | Adult Females | > 470 ms | 450 - 470 ms | A QTc value greater than 500 ms is associated with a significantly higher risk of TdP [2].
Q5: What are the key non-pharmacologic risk factors for QT prolongation? Several conditions can lower the threshold for drug-induced QT prolongation. Researchers should control for these variables in experimental models [5] [2]:
a) In Vitro hERG Assay
b) In Vivo Electrocardiogram (ECG) Monitoring
| Correction Method | Formula | Application Note |
|---|---|---|
| Bazett | QTc = QT / √RR | Commonly used but over-corrects at high heart rates [5] [2]. |
| Fredericia | QTc = QT / RR^(1/3) | Often considered more accurate than Bazett in animal studies [5]. |
| Framingham | QTc = QT + 0.154(1 - RR) | Linear correction method, performs well in adult populations [5]. |
RR interval in seconds.
The following diagrams illustrate the cardiotoxicity mechanism and a standard experimental workflow for evaluating QT risk.
Mechanism of this compound-Induced Cardiotoxicity
QT Prolongation Assessment Workflow
The information provided here is for research and educational purposes only. This compound is not approved for clinical use, and all experimental work must comply with relevant institutional safety guidelines and ethical regulations for handling hazardous substances.
FAQ 1: What is the primary mechanism behind the dangerous interaction between erythromycin and astemizole/terfenadine? The interaction is primarily pharmacokinetic, centered on the potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system by erythromycin [1] [2] [3]. This compound and terfenadine are both prodrugs that rely heavily on CYP3A4 for metabolism into their active, non-cardiotoxic metabolites [4] [2]. When erythromycin blocks this pathway, it leads to the accumulation of the parent drugs to toxic levels in the bloodstream [1] [2].
FAQ 2: What is the specific cardiac risk and what is the clinical outcome? The primary risk is the blockade of the cardiac hERG (human ether-a-go-go-related gene) potassium channels by elevated levels of this compound or terfenadine [1] [2]. This results in a prolongation of the QT interval on an electrocardiogram (ECG), which can precipitate a potentially fatal polymorphic ventricular tachycardia known as torsades de pointes, potentially degenerating into ventricular fibrillation and sudden cardiac death [5] [4] [1].
FAQ 3: Is this interaction considered a theoretical or a documented risk? This is a well-documented risk supported by clinical evidence and pharmacokinetic studies. The concurrent use of these drugs was associated with documented cases of arrhythmias and sudden death, which contributed to the market withdrawal of both this compound and terfenadine in many countries [5] [2]. One study noted 122 episodes of concurrent use in a 22-month review period, with the frequency of such events increasing threefold from 1991 to 1992 [5].
FAQ 4: What are the recommended risk management strategies for researchers and clinicians? The interaction is considered contraindicated [4]. Management strategies include:
The table below consolidates key data from clinical and pharmacokinetic studies on these interactions.
| Aspect | This compound & Erythromycin | Terfenadine & Erythromycin |
|---|---|---|
| Interaction Severity | Severe, life-threatening [1] | Severe, life-threatening [4] [2] |
| Pharmacokinetic Change | Significant accumulation of this compound [1] | 170% increase in AUC of active metabolite; 107% increase in Cmax; parent drug accumulation [4] |
| Electrocardiographic Effect | QT interval prolongation [1] | QT interval prolongation [4] |
| Clinical Outcome | Torsades de pointes, sudden cardiac death [1] | Torsades de pointes, ventricular arrhythmias, cardiac arrest [4] [2] |
| Regulatory Status | Withdrawn from most markets [1] | Withdrawn from most markets [2] |
For researchers, understanding the foundational experiments that revealed these interactions is crucial. The following protocols summarize the key methodologies cited in the literature.
Protocol 1: In-vitro Metabolic Inhibition Assay
Protocol 2: Clinical Pharmacokinetic & Pharmacodynamic (PK/PD) Study
Protocol 3: Retrospective Cohort Analysis
The following diagrams, generated using Graphviz, illustrate the core mechanistic pathways of these drug interactions. The DOT scripts are provided for your use and modification.
This diagram visualizes the sequential process from drug co-administration to the dangerous clinical outcome.
This diagram provides a more detailed view of the molecular interaction at the enzyme level.
The foundational methods for this compound analysis are primarily spectrophotometric. The table below summarizes four key methods suitable for pure samples and pharmaceutical formulations [1] [2].
| Method | Principle | λ_max (nm) | Key Reagents & Conditions |
|---|---|---|---|
| Method A | Oxidation by NBS; unconsumed NBS reacted with metol & sulphanilamide | 520 | NBS, acetic acid, metol, sulphanilamide; 20 min room temp [1] |
| Method B | Oxidation by NBS; unconsumed NBS reacted with Celestine Blue (CB) | 540 | NBS, HCl, CB; 15 min room temp [1] |
| Method C | Reduction of Folin-Ciocalteu (FC) reagent | 720 | Sodium carbonate, FC reagent; 20 min at room temp [1] |
| Method D | Formation of ion-association complex with Azocarmine G (AG) | 540 | AG, HCl-KCl buffer (pH 1.5); chloroform extraction [1] |
Here are the step-by-step procedures for two of the methods, which you can adapt for your troubleshooting guides.
Protocol for Method A (NBS with Metol-Sulphanilamide) This method is a two-stage reaction involving drug oxidation followed by color development [1].
Protocol for Method D (Azocarmine G Complex) This method is based on forming a colored complex that is extracted into chloroform [1].
For more advanced techniques like HPLC or LC-MS, the following general principles can significantly enhance method sensitivity.
The core goal is to improve the signal-to-noise ratio (S/N), which can be achieved by increasing the analyte signal and/or reducing background noise [3] [4] [5].
| Approach | Action | Rationale |
|---|---|---|
| Increase Signal | Use smaller ID columns (e.g., 2.1 mm vs. 4.6 mm) | Reduces sample dilution in the column, leading to higher analyte concentration at the detector [3]. |
| Use columns with smaller particles (e.g., sub-2μm) or core-shell technology | Increases column efficiency, producing narrower and higher peaks [3] [4]. | |
| Optimize flow rate based on van Deemter plot | Operates the system at its maximum efficiency [3]. | |
| Pre-concentrate the sample | Increases the absolute amount of analyte introduced into the system [4]. | |
| Reduce Noise | Use high-purity solvents and mobile phase additives | Minimizes UV absorbance and chemical background from impurities [3] [5]. |
| Perform regular system maintenance (pumps, detector cell) | Reduces baseline drift and noise from contamination or hardware issues [3] [4]. | |
| Optimize sample clean-up (e.g., SPE, LLE) | Reduces matrix effects that can interfere with the analyte signal [4]. |
For developing a robust and sensitive method, a structured approach is superior to trial-and-error. A recommended workflow is shown below.
This process involves using multivariate, multi-objective optimization to find the best combination of instrument parameters within their physical limits, ensuring the method is both highly sensitive and robust [6].
This FAQ section addresses common sensitivity issues that might arise during experiments.
Q: My baseline noise is high in HPLC-UV analysis. What should I check? A: High noise can originate from multiple sources. Systematically check the following [3] [5]:
Q: How can I lower the detection limit of my this compound LC-MS method? A: Beyond HPLC optimizations, LC-MS offers specific levers [4]:
Q: My chromatographic peaks are broad and tailing. How does this affect sensitivity and how can I fix it? A: Broad and tailing peaks dilute the analyte signal, lowering the peak height and reducing sensitivity. To address this [3]:
The foundational method for analyzing astemizole is an HPLC-MS/MS technique developed for dog and monkey plasma [1] [2]. Here is a summary of the core parameters:
Table 1: HPLC-MS/MS Method Summary
| Parameter | Specification |
|---|---|
| Analytes | This compound and its major metabolite, desmethyl this compound (DEA) |
| Sample Matrix | Dog or monkey plasma |
| Sample Prep | Liquid-liquid extraction |
| Mobile Phase | Isocratic: 0.025% TFA in acetonitrile / 20mM Ammonium Acetate (94:6) |
| Flow Rate | 0.25 mL/min |
| Internal Standard | Diphenhydramine |
| Lower Limit of Quantification (LLOQ) | This compound: 2.5 ng/mL (both species) |
Sample preparation is critical for reliable results, especially with complex matrices. The following table compares different cleanup techniques, adapted from a study on adulterated soft-gel dietary supplements, which highlights principles applicable to lipid-rich biological samples [3].
Table 2: Comparison of Sample Preparation Methods
| Method | Principle | Greenness (Penalty Points) | Key Findings for Complex/Lipid-Rich Matrices |
|---|---|---|---|
| EMR-Lipid dSPE | Size exclusion & hydrophobic interaction | Lowest | Most effective at removing lipid components; lowest matrix effect. |
| QuEChERS-dSPE | Mixed-mode sorbents (e.g., PSA, C18, GCB) | Intermediate | Less effective at lipid removal compared to EMR-Lipid. |
| DLLME | Dispersion and sedimentation with organic solvents | Intermediate | Prone to co-extraction of matrix interferences, leading to higher matrix effects. |
For this compound analysis, acetonitrile is recommended for initial sample extraction as it effectively precipitates proteins and achieves a reasonable balance between recovery and low matrix effect [3]. The EMR-Lipid dSPE method is highly recommended as a cleanup procedure to efficiently remove phospholipids and other interferences that can cause ion suppression or enhancement in the mass spectrometer [3].
The diagram below outlines the complete experimental workflow, from sample collection to data analysis, incorporating the optimal methods described above:
Q1: What is the most critical step to ensure analytical accuracy for this compound? The most critical step is effective matrix cleanup. Lipid components can cause significant ion suppression or enhancement during MS analysis, leading to inaccurate quantification. Using the EMR-Lipid dSPE cleanup method is highly recommended over simpler techniques like protein precipitation alone to minimize this matrix effect [3].
Q2: The peak shape for this compound is poor. What could be the cause? Poor peak shape can often be traced to the mobile phase. The cited method uses a mobile phase containing 0.025% Trifluoroacetic Acid (TFA) and 20 mM Ammonium Acetate in a 94:6 acetonitrile-to-buffer ratio [1] [2]. TFA acts as an ion-pairing agent that can significantly improve peak shape for basic compounds like this compound by suppressing interactions with residual silanol groups on the HPLC column.
Q3: I am working with a different biological matrix (e.g., tissue homogenate). Will this method work? The core HPLC-MS/MS conditions are a robust starting point. However, the sample extraction and cleanup steps will likely need optimization for your specific matrix. You should perform spiked recovery experiments to validate your sample preparation method, as the matrix effect can vary greatly between plasma, tissue, and other biological samples [3].
A significant gap in the current literature is the lack of explicit stability data (e.g., freeze-thaw, short-term room temperature, long-term frozen) for this compound. Therefore:
Astemizole is a highly hydrophobic (lipophilic) compound with a calculated log P of 5.7, indicating very poor water solubility [1]. It has no meaningful solubility in water, slight solubility in ethanol, and good solubility in chloroform and methanol [1]. This inherent property is a primary challenge for its formulation in aqueous-based systems for research.
The following table summarizes key strategies identified in the literature for enhancing the aqueous solubility of this compound.
| Method | Mechanism of Action | Key Formulation Details | Reported Outcome |
|---|---|---|---|
| Micellar Solubilization [2] | Entrapment of drug molecules within surfactant micelles. | Use of Tween 80 in 0.02 M phosphate buffer (pH 6.0, μ=0.25) at 32°, 37°, and 42°C. | Positive saturation ratio; solubility increase was temperature-dependent. Process was exothermic and spontaneous. |
| Solid Dispersion (Mouth Dissolving Tablets) [3] | Use of superdisintegrants for rapid disintegration and dissolution. | Direct compression with 9% Indion 414 (cross-linked poly[2-acrylamido-2-methylpropanesulfonic acid]). | Disintegration in 30 seconds; 95.48% drug release in 4 minutes (best fit: Higuchi model). |
| Complexation with Cyclodextrin [2] | Formation of an inclusion complex between the drug and cyclodextrin cavity. | Use of Captisol (sulfobutyl ether β-cyclodextrin). | Apparent water solubility of crystalline astaxanthin increased ~71-fold; suggested as a viable approach. |
| Solvent/Solution Preparation [4] | Use of organic solvents for in vitro research solutions. | Dissolution in DMSO at 25 mg/mL to create a stock solution. | Standard method for preparing research samples for in vitro biological assays. |
Based on a study that investigated the thermodynamics of this compound solubilization [2], here is a detailed methodology you can adapt.
1. Materials
2. Preparation of Saturated Solutions
3. Sampling and Analysis
4. Data and Thermodynamic Analysis
The workflow for this experiment can be visualized as follows:
Q1: What is the recommended way to prepare a stock solution of this compound for in vitro cell culture studies? It is recommended to first prepare a concentrated stock solution in a pure solvent like DMSO, typically at a concentration of 10-25 mM [4]. This stock can then be diluted into the aqueous cell culture medium. The final DMSO concentration in the assay should be kept low (e.g., below 0.1-1.0%) to avoid solvent cytotoxicity.
Q2: Are there any critical safety considerations when working with this compound in the lab? Yes. This compound is known to block the hERG potassium channel and can cause cardiotoxicity, including QT interval prolongation and a risk of Torsades de Pointes ventricular arrhythmia [5] [1]. It was withdrawn from the clinical market for this reason. Researchers should handle it with care, using appropriate personal protective equipment (PPE) to prevent accidental ingestion, inhalation, or skin contact.
Q3: The solubility of my this compound formulation seems low and variable. What could be the issue?
The tables below summarize key data from experimental models, which are critical for defining the safety boundaries of any potential this compound application.
Table 1: Electrophysiological Effects on Rabbit Purkinje Fibers [1]
| This compound Concentration | Observed Electrophysiological Effects |
|---|---|
| 0.01 - 3 μM | Concentration-dependent prolongation of action potential final repolarization. Effects were more pronounced at low stimulation frequencies. |
| 0.01 - 3 μM | Early afterdepolarizations (EADs) occurred in one-third of the fibers. |
| 3 - 30 μM | Concentration-dependent depressant effect on the maximum rate of depolarization (Vmax). |
| 30 μM | Led to cellular inexcitability in 5 out of 12 fibers. |
Table 2: Clinical & Overdose Data in Humans [2] [3]
| Scenario / Dosage | Observed Cardiac Effects |
|---|---|
| Therapeutic Adult Dose | 10 mg, once daily [4]. |
| Overdose (e.g., 200 mg) | Linked to prolonged QT interval, torsades de pointes, ventricular tachycardia, and fainting [3]. |
| With Concomitant CYP3A4 Inhibitors | Increased serum levels of this compound, leading to prolonged QT interval and torsades de pointes, even at therapeutic doses [2] [3]. |
Here is a detailed methodology, based on published research, for evaluating the effects of a compound on cardiac action potentials using an isolated Purkinje fiber model [1]. This protocol can be adapted for testing this compound or similar compounds.
Protocol Steps:
Understanding why this compound is cardiotoxic is essential for designing safe experiments.
The historical data clearly shows that the cardiotoxic risk of this compound is intrinsically linked to its pharmacokinetics and mechanism of action. Therefore, a "safe" clinical dosing protocol is not considered feasible, which led to its market withdrawal.
For your research, the provided experimental protocol offers a robust method to quantify these cardiotoxic effects in a controlled setting. When working with this compound, it is crucial to account for its slow onset of action, strong frequency-dependence, and the critical impact of ion concentrations on its toxicity profile [1].
The following table summarizes astemizole's confirmed mechanisms of action and the corresponding theoretical resistance mechanisms that cancer cells might employ.
| Mechanism of Action of this compound | Supporting Evidence | Putative Resistance Mechanisms in Cancer Cells |
|---|
| Inhibition of Eag1 (hERG1) Potassium Channels [1] [2] | - Decreased proliferation and increased apoptosis in cervical cancer cell lines (HeLa, SiHa, etc.) [2]. Proposed as a marker and therapeutic target for several cancers [1]. | 1. Target Alteration: Downregulation or mutations in the Eag1 channel, reducing drug binding [3] [4]. 2. Bypass Signaling: Activation of alternative pro-survival signaling pathways that circumvent the need for Eag1 function [5] [4]. | | Inhibition of the Ptch1 Drug Efflux Pump [6] | - Sensitized adrenocortical carcinoma (H295R) cells to doxorubicin [6].
Here are detailed methodologies for key experiments to study the proposed resistance mechanisms.
This assay is fundamental for determining if this compound enhances the effect of a standard chemotherapy drug and for quantifying the synergy.
This protocol measures the induction of programmed cell death, a key anti-cancer effect.
This experiment tests if resistance is linked to increased drug efflux.
Q1: this compound shows great synergy in vitro, but my in vivo model results are disappointing. What could be the issue? A: This is a common translational challenge. Key considerations are:
Q2: My cancer cell line expresses the Eag1 channel, but does not respond to this compound. Why? A: Expression does not always guarantee functional dependency. We recommend:
Q3: How can I determine if resistance is due to increased drug efflux via pumps other than Ptch1? A: Follow the experimental protocol (Protocol 3) above. Furthermore, you can:
The diagrams below illustrate the core concepts of this compound's action and the experimental strategy for investigating resistance.
This compound's primary anti-cancer mechanisms involve targeting multiple cellular processes to induce cell death.
Cancer cells can deploy several distinct strategies to evade the cytotoxic effects of this compound.
The following table summarizes the key cytochrome P450 (CYP) enzymes involved in the metabolism of astemizole and its major metabolites, based on in vitro studies using human liver microsomes and recombinant P450s [1].
| P450 Isozyme | Role in this compound Metabolism | Inhibiting Agents |
|---|---|---|
| Multiple P450s (Primary Route: O-desmethylation) | Major role in the formation of the primary metabolite, desmethylthis compound (DES-AST) [1]. | Potentially inhibited by broad-spectrum inhibitors like SKF-525A [1]. |
| CYP2D6 | Catalyzes the formation of both desmethylthis compound (DES-AST) and 6-hydroxythis compound (6OH-AST) [1]. | Quinidine (chemical inhibitor); Anti-CYP2D6 antibody [1]. |
| CYP3A4 | Minor role; mediates relatively minor metabolic routes to 6-hydroxythis compound (6OH-AST) and northis compound (NOR-AST) [1]. | Troleandomycin, Ketoconazole, Itraconazole, Erythromycin [1] [2]. |
Understanding the experimental findings and clinical risk factors is crucial for troubleshooting.
The diagram below illustrates the primary metabolic pathway of this compound and the key factors that can lead to its dangerous accumulation.
Based on the available data, here are answers to specific technical questions your users might have.
Q: What is the primary cause of this compound's cardiotoxic effects? A: The cardiotoxicity is primarily due to the blockade of the hERG potassium channel, which can lead to a prolonged QT interval and dangerous arrhythmias like Torsades de Pointes. This action is exhibited by both the parent this compound and its active metabolites, particularly the long-lived desmethylthis compound [3] [2].
Q: Which experimental methods were used to identify the metabolizing enzymes? A: The key study used a combination of human liver microsomes and recombinant human P450s [1]. The experimental protocol involved:
Q: Why was this compound withdrawn from the market? A: this compound was withdrawn due to the risk of serious cardiac arrhythmias, especially when taken in overdose or concomitantly with drugs that inhibit its metabolism (like CYP3A4 inhibitors) or that also prolong the QT interval. This risk is exacerbated by the long half-life of its active metabolites, leading to potential accumulation [3] [2].
The table below summarizes key findings from clinical studies comparing astemizole and chlorpheniramine for allergic rhinitis.
| Aspect | This compound | Chlorpheniramine | Clinical Study Details |
|---|---|---|---|
| Overall Efficacy | Significantly better clinical improvement [1] | Effective, but less improvement than this compound [1] | Double-blind study in patients with allergic rhinitis [1] |
| Efficacy in Perennial Rhinitis | Equally effective to chlorpheniramine [2] [3] | Equally effective to this compound [2] [3] | Double-blind, cross-over study in chronic/perennial allergic rhinitis [2] [3] |
| Sedative Effects | Significantly lower incidence of sleepiness [2]; No adverse effects on children's CNS performance [4] | Significant sedative effects and drowsiness [1] [2] [4] | Multiple double-blind studies, including in children [1] [2] [4] |
| Anticholinergic Effects (e.g., Dry Mouth) | Significantly lower incidence [2] | Higher incidence [2] | Double-blind, cross-over comparison study [2] |
| Weight Gain | Noted as an adverse effect in one study [1] | Not specifically mentioned in provided context | [1] |
The robust clinical data is supported by well-designed experimental methodologies. Here are the detailed protocols from key studies.
This study directly compared the efficacy and side effects of this compound versus chlorpheniramine [1].
This study focused specifically on the central nervous system (CNS) side effects of the two antihistamines in a pediatric population [4].
Beyond its primary action as a histamine H1-receptor antagonist, research has uncovered other potential biological activities of this compound.
Both this compound and chlorpheniramine are H1-receptor antagonists. They work by competitively blocking the binding of histamine to its H1 receptor, thereby inhibiting the pro-inflammatory effects of histamine release in allergic reactions [5] [6]. This compound is classified as a second-generation antihistamine, characterized by its long-acting nature and poor penetration into the central nervous system, which accounts for its lower sedative potential compared to first-generation drugs like chlorpheniramine [1] [5].
Preclinical studies indicate that this compound can modulate several cellular signaling pathways, which may contribute to effects beyond its antihistamine activity. The following diagram summarizes these interconnected mechanisms.
These mechanisms—including protection against oxidative stress in endothelial cells, induction of a unique form of autophagy in cancer cells, and suppression of immune cell activation—are based on in vitro or animal model studies [5] [7] [6]. Their clinical relevance in the context of allergic rhinitis treatment in humans requires further investigation.
For researchers and drug development professionals, the body of evidence indicates that this compound presents a favorable profile compared to the conventional antihistamine chlorpheniramine. The key differentiator is not superior efficacy, but a significantly enhanced therapeutic ratio, offering similar symptom relief while minimizing central nervous system and anticholinergic side effects. The more recent research into its non-histaminic mechanisms suggests a complex pharmacology that may warrant exploration for potential drug repurposing in other therapeutic areas.
The table below summarizes the core characteristics, efficacy, and safety profiles of astemizole in comparison to other second-generation antihistamines.
| Antihistamine | Key Efficacy Findings | Common Adverse Effects | Cardiac Safety (QTc Prolongation) | Market Status & Key Contraindications |
|---|---|---|---|---|
| This compound | Effective for allergic rhinitis/conjunctivitis; significant improvement in sneezing/runny nose; slow onset (~5 days) [1] [2] [3]. | Weight gain (~1.3 kg in studies); no sedation or anticholinergic effects at standard dose [1] [2] [3]. | Yes, risk of cardiotoxicity, especially with high doses or drug interactions [4] [5] [6]. | Withdrawn (1999) due to arrhythmia risk [5]. |
| Cetirizine | Effective for allergic rhinitis and chronic spontaneous urticaria (CSU); up-dosing effective for some patients [6]. | Somnolence (risk increases with up-dosing) [6]. | No significant cardiotoxicity reported at standard or up-dosed levels [6]. | Approved; available. |
| Levocetirizine | Effective for allergic conditions and CSU; up-dosing to 4x recommended for non-responsive CSU [6]. | Minimal sedation [6]. | No significant cardiotoxicity reported at standard or up-dosed levels; underwent stringent QT study [7] [6]. | Approved; available. |
| Fexofenadine | Effective for allergic rhinitis and CSU; up-dosing to 3x licensed dose shown to be effective [6]. | Minimal adverse effects; low sedation [6]. | No significant cardiotoxicity reported at standard or up-dosed levels [6]. | Approved; available. |
| Desloratadine | Effective for allergic conditions [7]. | Similar side effect profile to other second-gen antihistamines [7]. | Not specifically mentioned in sources, but remains on market. | Approved; available. |
| Bilastine | Efficacy and safety similar to cetirizine, desloratadine, and fexofenadine [7]. | Somnolence (common, 1-10% of patients) [7]. | No significant cardiotoxicity; stringent QT study conducted [7]. | Approved; available. |
Second-generation antihistamines function as inverse agonists at the histamine H1 receptor (H1R), meaning they suppress the receptor's basal, constitutive activity rather than merely blocking histamine from binding [4] [8].
The diagram below illustrates this shared inverse agonism mechanism.
The data in the comparison table is derived from specific clinical and molecular studies.
The table below summarizes the core cardiotoxic properties of astemizole and terfenadine based on experimental and clinical data.
| Parameter | This compound | Terfenadine |
|---|---|---|
| Primary Cardiotoxic Mechanism | Blockade of the rapid delayed rectifier potassium current (IKr) via the hERG channel, leading to prolonged repolarization [1] [2] [3]. | Dual blockade: 1) IKr (hERG channel) and 2) Cardiac sodium channels (INa) [4]. |
| Effect on QT/QTc Interval | Pronounced, dose-dependent prolongation [1] [2]. | Pronounced, dose-dependent prolongation [1] [2] [5]. |
| Typical Arrhythmia Link | Torsades de Pointes (TdP) [2]. | Both Torsades de Pointes (TdP) and non-TdP-like Ventricular Tachycardia/Fibrillation (VT/VF) [4]. |
| Key Risk Factors | Overdose, concomitant use with CYP3A4 inhibitors, existing liver disease, or congenital Long QT Syndrome [2]. | Overdose, concomitant use with CYP3A4 inhibitors (e.g., ketoconazole, macrolide antibiotics), existing liver disease [2] [5] [4]. |
| Active Metabolite | Northis compound (devoid of significant cardiotoxicity in experimental models) [1]. | Fexofenadine (active, non-cardiotoxic metabolite; marketed as a safer successor) [2]. |
| Market Status | Withdrawn (1997) [2]. | Withdrawn (1999) [2]. |
Supporting data for the comparison above comes from established preclinical and clinical models. The table outlines key experimental protocols and findings.
| Experiment Objective | Model/Protocol | Key Findings & Quantitative Data |
|---|
| Comparative Arrhythmogenic Potential [1] | In vivo guinea pig model. IV administration of antihistamines. ECG parameters (QTc, PR, QRS) measured and compared to the dose required for 50% inhibition of peripheral bronchospasm (antihistamine ED₅₀). | • This compound & Terfenadine: Produced significant, dose-dependent QTc prolongation at doses 1-4x their antihistamine ED₅₀. Induced morphologically aberrant T-waves and TdP-type arrhythmias. • Cetirizine (20 mg/kg, IV): No adverse effects on ECG or cardiovascular function. | | QT Prolongation with Drug Interaction (Clinical) [5] | Clinical trial in atopic children. 80 children received terfenadine, this compound, loratadine, or cetirizine, with or without erythromycin (a CYP3A4 inhibitor), for 14 days. ECG monitoring pre- and post-treatment. | • Terfenadine + Erythromycin: Showed a statistically significant prolongation of the absolute QT interval (mean change: 0.32s to 0.34s). The corrected QTc (Bazett's) change was not significant (0.39s to 0.39s). • This compound, Loratadine, Cetirizine: No significant QT or QTc changes, with or without erythromycin. | | Pro-Arrhythmic Mechanism Investigation [4] | In vitro rabbit and human cardiac myocytes, isolated rabbit hearts. Whole-cell patch-clamp for hERG & INa currents. Langendorff-perfused hearts and ventricular wedge preparations for proarrhythmic potential. | • Terfenadine: Potently inhibited both hERG (IKr) and cardiac INa. At 10 µM, it caused marked QRS widening and induced non-TdP-like VT/VF without significant QT prolongation in wedge preparations. The risk for non-TdP-like VT/VF was found to exceed the risk for TdPs. |
The cardiotoxicity of these drugs is not a simple class effect but is highly dependent on their specific structure, metabolism, and interactions with cardiac ion channels [1] [2]. The following diagram synthesizes the key pathways and risk factors described across the literature.
This workflow illustrates that the primary trigger for cardiotoxicity is the accumulation of the parent drug due to impaired metabolism. While both drugs share the hERG blockade pathway, terfenadine's unique sodium channel blockade contributes to an additional, distinct proarrhythmic risk.
Although this compound and terfenadine have been withdrawn from the market, their legacy continues to inform drug safety practices:
| Compound | HERG Channel Block (IC₅₀) | Effect on QTc Interval | Antihistaminic Efficacy | Key Safety Findings |
|---|---|---|---|---|
| Astemizole | ~1 nM [1] | Prolongation (dose-dependent) [2] | Effective H1-receptor antagonist [3] | Market withdrawal due to risk of Torsades de Pointes [4] |
| Desmethylthis compound | ~1 nM (comparable to this compound) [1] | Data not available in search results, but cited as primary cause of this compound's cardiotoxicity [1] | Retains H1-receptor antagonist properties [1] | Long elimination half-life (9-13 days); steady-state serum concentration >30x higher than this compound [1] |
| Northis compound | Up to 1000x weaker than this compound (requires ~1000 nM for significant effect) [1] | No significant effect (devoid of adverse ECG effects in animal models) [2] | Effective metabolite; developed as a newer antihistamine [1] [5] | Patented for treating allergic disorders while avoiding the adverse effects of this compound [5] |
The distinct safety profiles of this compound and northis compound stem from their different interactions with specific cellular targets.
The following diagram illustrates the key difference in how these compounds interact with their targets, leading to their divergent safety outcomes.
The data on northis compound provides a clear rationale for its development as a safer successor to this compound.
The table below synthesizes quantitative findings from preclinical studies investigating the combination's effects on human non-small cell lung cancer (NSCLC) cell lines.
| Evaluation Metric | Cell Line | Astemizole Monotherapy | Gefitinib Monotherapy | This compound+Gefitinib Combination | Key Findings |
|---|---|---|---|---|---|
| Cell Proliferation (Metabolic Activity) | A549 | IC~50~ value obtained [1] [2] | IC~50~ value obtained [1] [2] | ~80% reduction at IC~20~ of each drug [1] [2] | Combination at low doses (IC~20~) was superior to individual drugs at same concentrations [1] [2]. |
| NCI-H1975 | IC~50~ value obtained [1] [2] | IC~50~ value obtained [1] [2] | Enhanced effect at IC~20~ of each drug [1] [2] | ||
| Cell Survival (Colony Formation) | A549 & NCI-H1975 | Not specified | Not specified | ~100% reduction (near-total inhibition) [1] [2] | The combination almost completely prevented cancer cells from forming new colonies [1] [2]. |
| Apoptosis Induction | NCI-H1975 | Minimal effect [1] [2] | Minimal effect [1] [2] | ~4x increase vs. drugs alone [1] [2] | The combination was highly effective at triggering programmed cell death [1] [2]. |
| Eag1 Channel Expression (mRNA) | A549 | Not specified | Not specified | Significant decrease [1] [2] | Combination therapy targeted and reduced levels of a pro-cancerous ion channel [1] [2]. |
To ensure the reproducibility of these findings, here is a detailed overview of the key methodologies used in the foundational study [1] [2].
The therapeutic synergy of the this compound-gefitinib combination arises from this compound's multi-targeting actions, which complement gefitinib's primary mechanism.
The diagram above illustrates the proposed synergistic relationship. While gefitinib specifically inhibits the Epidermal Growth Factor Receptor (EGFR) to block pro-survival signals [3], this compound attacks the cancer cells through several complementary pathways:
It is crucial to recognize that these are promising in vitro results. The path to clinical use requires further investigation, including in vivo animal studies, toxicity profiling, and ultimately, human clinical trials to validate safety and efficacy in patients. The strategy of drug repositioning, as demonstrated here, holds significant potential for accelerating the development of new cancer treatment regimens [1] [2].
| Compound | Primary Target | Cancer Type(s) Tested | Key Biological Effects | Molecular Mechanism / Notes |
|---|---|---|---|---|
| Astemizole [1] [2] [3] | KV10.1 (Eag1) | Hepatocellular carcinoma (HCC), Cervical, Lung (NSCLC), Glioblastoma | Inhibits proliferation, induces apoptosis, increases autophagy, prevents HCC development in vivo | Modifies subcellular Eag1 localization; also targets H1 receptors, ABC transporters [3] |
| Procyanidin B1 [1] | KV10.1 | Liver | Inhibits proliferation and migration | - |
| Tetrandrine [1] | KV10.1 | Cervical | Inhibits proliferation | - |
| Nutlin-3 [1] | KV10.1 | Cervical | Reduces cell viability, migration, and invasion | Suppresses PI3K/AKT pathway |
| Chloroquine [1] | KV10.1 | Breast | Inhibits migration | - |
| Lidocaine [1] | NaV1.5 | Ovarian, Glioblastoma | Reduces migration, increases sensitivity to cisplatin and TMZ | Inhibits FAK/Paxillin and HGF/MET pathways |
| PAP-1 / PAPTP / PCARBTP [1] | KV1.3 | Melanoma, Pancreatic ductal adenocarcinoma | Induces ROS-mediated apoptosis, increases sensitivity to cisplatin, reduces cell viability | Activates p38 phosphorylation |
| Bepridil [1] | VGCCs (Voltage-gated Ca2+ channels) | Ovarian, Chronic lymphocytic leukemia | Reduces cell viability and EMT, induces apoptosis | Suppresses NOTCH1 pathway |
| Mibefradil [1] | CaV3.2 (T-type Ca2+ channel) | Ovarian, Glioblastoma | Induces apoptosis | Inhibits p-Akt/FOXM1/survivin and mTORC2/Akt pathways |
This compound's efficacy has been demonstrated across various cancer types and experimental models.
The methodologies below are commonly used to generate the data discussed.
The diagram below illustrates the multi-targeted mechanisms by which this compound exerts its anti-cancer effects.
| Proposed New Indication | Key Experimental Findings (In Vitro/In Vivo) | Reported Potency (IC50/EC50) | Critical Toxicity/Safety Findings (e.g., hERG IC50, Selectivity Index) |
|---|---|---|---|
| Antimalarial [1] | High activity against asexual blood stage parasites (P. falciparum NF54); activity against late-stage gametocytes; inhibits β-hematin formation. | PfNF54 IC~50~: 0.025 - 0.043 µM (compounds 21, 30, 33); PfLG IC~50~: 0.6 µM (compound 46) [1]. | Parent AST has significant hERG liability; Analogue 46 shows >860-fold higher selectivity over hERG (SI = 43) vs. AST [1]. |
| Anti-Cancer (Angiogenesis Inhibitor) [2] | Inhibits endothelial cell proliferation, migration, tube formation; binds NPC1 protein; inactivates mTOR signaling; effect rescued by cholesterol. | N/D (phenotypic assays) [2] | Mechanism is hERG-independent (via cholesterol trafficking), potentially bypassing main cardiac toxicity [2]. |
| Anti-Cancer (Breast Cancer) [3] | Synergistic with histamine to induce ER stress, abortive autophagy, and apoptosis in MCF-7 cells (Beclin-1 independent, p53-dependent). | Synergy at 5 µM HIS + 6 µM AST [3]. | Cytotoxicity significantly more pronounced in MCF-7 cancer cells vs. non-tumorigenic MCF-12A cells [3]. |
| Neurodegenerative Diseases [4] [5] | Inhibits Aβ42 fibrillation (Alzheimer's model); does not inhibit α-synuclein aggregation (Parkinson's model); delays prion disease progression. | N/D (kinetic aggregation assays) [4] [5] | N/D for repurposed application. Beneficial effects in PD models may occur via non-aggregation pathways [4] [5]. |
The experimental data comes from specific methodologies that are critical for researchers to evaluate the findings.
For the key studies cited, here are the core experimental methods used to generate the data:
(hERG IC50) / (PfNF54 IC50) to quantify the therapeutic window. Solubility was determined using a turbidimetric method at pH 7.4.To better understand the novel, hERG-independent anti-cancer mechanism discovered for this compound, the following pathway diagram summarizes the key steps.
Irritant